molecular formula C12H16O2 B1338497 1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE CAS No. 67521-18-0

1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE

Cat. No.: B1338497
CAS No.: 67521-18-0
M. Wt: 192.25 g/mol
InChI Key: VMOQKKFBYIBJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-(2-ethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOQKKFBYIBJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498220
Record name 1-Ethenyl-4-(2-ethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67521-18-0
Record name 1-Ethenyl-4-(2-ethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene, a substituted styrene derivative with potential applications in polymer chemistry and materials science. The methodologies detailed herein are grounded in established organic chemistry principles and supported by peer-reviewed literature, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-ethenyl-4-(2-ethoxyethoxy)benzene is a monomer characterized by a vinyl group attached to a phenyl ring, which is further functionalized with an ethoxyethoxy ether linkage.[1][2] This unique combination of a polymerizable vinyl group and a flexible, polar ether chain imparts specific properties to the resulting polymers, such as increased hydrophilicity and modified thermal characteristics. The synthesis of this molecule can be strategically approached in a multi-step process, commencing with the construction of the core aromatic ether structure, followed by the introduction of the vinyl functionality. This guide will explore two primary and reliable synthetic routes from a common intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-ethenyl-4-(2-ethoxyethoxy)benzene, suggests a disconnection at the vinyl group and the ether linkage. This leads to the identification of a key intermediate, 4-(2-ethoxyethoxy)benzaldehyde. This aldehyde can then be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde and a suitable 2-ethoxyethoxy electrophile. The vinyl group can be installed from the aldehyde using standard olefination reactions.

Synthesis of the Key Intermediate: 4-(2-ethoxyethoxy)benzaldehyde

The foundational step in the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene is the preparation of the aldehyde intermediate, 4-(2-ethoxyethoxy)benzaldehyde. The Williamson ether synthesis is the most direct and efficient method for this transformation.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-hydroxybenzaldehyde.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide, thus accelerating the reaction rate.[4]

Experimental Protocol: Synthesis of 4-(2-ethoxyethoxy)benzaldehyde

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzaldehyde122.1212.21 g0.10
2-Chloroethoxyethane108.5613.03 g0.12
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.21 g, 0.10 mol) and potassium carbonate (20.73 g, 0.15 mol).

  • Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 2-chloroethoxyethane (13.03 g, 0.12 mol) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(2-ethoxyethoxy)benzaldehyde.

Pathway A: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene via the Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[6] This reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the carbonyl group of the aldehyde, forming a four-membered ring intermediate (an oxaphosphetane) that subsequently collapses to yield the alkene and triphenylphosphine oxide.[6]

Mechanistic Insight: The Wittig Reaction

The Wittig reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[6] This forms a betaine intermediate, which then cyclizes to the oxaphosphetane. The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][7]

Experimental Protocol: Wittig Olefination

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyltriphenylphosphonium Bromide357.2321.43 g0.06
n-Butyllithium (n-BuLi)64.0624 mL (2.5 M in hexanes)0.06
4-(2-ethoxyethoxy)benzaldehyde194.239.71 g0.05
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • Preparation of the Ylide: In a flame-dried 500 mL three-neck flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (21.43 g, 0.06 mol) in 150 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (24 mL of a 2.5 M solution in hexanes, 0.06 mol) dropwise via a syringe. A deep yellow to orange color indicates the formation of the ylide.[8]

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 4-(2-ethoxyethoxy)benzaldehyde (9.71 g, 0.05 mol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 95:5) to isolate 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Pathway B: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene via Grignard Reaction and Dehydration

An alternative route involves a two-step process starting from the same aldehyde intermediate: a Grignard reaction to form a secondary alcohol, followed by dehydration to yield the alkene.[9]

Mechanistic Insight: Grignard Reaction and Dehydration

The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, attacking the carbonyl carbon of 4-(2-ethoxyethoxy)benzaldehyde.[10][11] This addition reaction, after an acidic workup, yields the secondary alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol.[9] Subsequent dehydration of this alcohol, typically under acidic conditions and heat, proceeds via an E1 or E2 elimination mechanism to form the stable, conjugated styrene derivative.[12][13][14]

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.46 g0.06
Methyl Bromide (as a solution in Et₂O) or Methyl Iodide94.94 / 141.94(e.g., 3.0 M solution) 20 mL0.06
4-(2-ethoxyethoxy)benzaldehyde194.239.71 g0.05
Anhydrous Diethyl Ether (Et₂O)-150 mL-

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.46 g, 0.06 mol).[15]

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add 20 mL of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of methyl bromide (or iodide) in anhydrous diethyl ether (to a total of 0.06 mol). Add a small portion to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.[10]

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C. Dissolve 4-(2-ethoxyethoxy)benzaldehyde (9.71 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol. This can be purified by chromatography or used directly in the next step.

Step 2: Dehydration

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-(2-ethoxyethoxy)phenyl)ethanol210.27(from previous step) ~0.05~0.05
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)172.20 / 98.08Catalytic amount (e.g., 0.5 g)-
Toluene-100 mL-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-(4-(2-ethoxyethoxy)phenyl)ethanol in 100 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (or a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Synthesis Workflow Diagrams

Overall Synthesis Scheme

Synthesis_of_1-ethenyl-4-(2-ethoxyethoxy)benzene cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson Ether Synthesis 2-Chloroethoxyethane 2-Chloroethoxyethane 2-Chloroethoxyethane->Williamson Ether Synthesis 4-(2-ethoxyethoxy)benzaldehyde 4-(2-ethoxyethoxy)benzaldehyde Williamson Ether Synthesis->4-(2-ethoxyethoxy)benzaldehyde Wittig Reaction Wittig Reaction 4-(2-ethoxyethoxy)benzaldehyde->Wittig Reaction Pathway A Grignard Reaction Grignard Reaction 4-(2-ethoxyethoxy)benzaldehyde->Grignard Reaction Pathway B Pathway A Pathway A 1-ethenyl-4-(2-ethoxyethoxy)benzene 1-ethenyl-4-(2-ethoxyethoxy)benzene Wittig Reaction->1-ethenyl-4-(2-ethoxyethoxy)benzene Pathway B Pathway B Dehydration Dehydration Grignard Reaction->Dehydration Dehydration->1-ethenyl-4-(2-ethoxyethoxy)benzene

Caption: Overall synthetic routes to 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Detailed Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Start Combine Reactants Combine 4-Hydroxybenzaldehyde, K₂CO₃, and DMF Start->Combine Reactants Add Alkyl Halide Add 2-Chloroethoxyethane Combine Reactants->Add Alkyl Halide Heat and Reflux Heat to 80-90 °C for 12-16h Add Alkyl Halide->Heat and Reflux Workup Quench with water, extract with Ethyl Acetate Heat and Reflux->Workup Purification Column Chromatography Workup->Purification Product 4-(2-ethoxyethoxy)benzaldehyde Purification->Product

Caption: Step-by-step workflow for the Williamson ether synthesis.

Conclusion

The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene can be reliably achieved through a multi-step sequence starting from readily available 4-hydroxybenzaldehyde. The formation of the key intermediate, 4-(2-ethoxyethoxy)benzaldehyde, via the Williamson ether synthesis is a robust and high-yielding reaction. Subsequently, the introduction of the vinyl group can be accomplished through either the Wittig reaction or a Grignard reaction followed by dehydration. The choice between these two pathways may depend on the specific laboratory equipment available, reagent accessibility, and desired scale of the synthesis. Both routes are well-established in organic synthesis and provide a solid foundation for the production of this valuable monomer for further research and development in polymer and materials science.

References

  • CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (n.d.). Google Patents.
  • Synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. (2007). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1503. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Heck reaction. (2023, December 29). In Wikipedia. [Link]

  • 1-ethenyl-4-(2-ethoxyethoxy)benzene | CAS#:67521-18-0. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]

  • CN102361838A - Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.
  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022). Molecules, 27(16), 5123. [Link]

  • Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. (2004). Arkivoc, 2005(2), 148-154. [Link]

  • EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). Google Patents.
  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. (2014). Journal of Chemical Education, 91(8), 1233-1236. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2014). ACS Catalysis, 4(12), 4572-4576. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • 2-(2-Ethoxyethoxy)ethanol. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]

    • Grignard Reaction. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN103724171B - Preparation method of 2-ethoxybenzaldehyde. (n.d.). Google Patents.
  • 1,3-Bis[2-(ethenyloxy)ethoxy]benzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 23, 2026, from [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). [Video]. YouTube. [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-(2-Ethoxyethoxy)ethanol. (2023, November 28). In Wikipedia. [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • WO2010110841A1 - Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to 1-ethenyl-4-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-ethenyl-4-(2-ethoxyethoxy)benzene (CAS Number: 67521-18-0), a functionalized styrene monomer with potential applications in polymer chemistry and the life sciences. We will delve into its chemical and physical properties, plausible synthetic routes, analytical characterization, and prospective applications, particularly in the realm of drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and pharmaceutical research.

Compound Profile and Physicochemical Properties

1-ethenyl-4-(2-ethoxyethoxy)benzene is an organic compound featuring a vinyl group attached to a benzene ring, which is further substituted with a 2-ethoxyethoxy group. This unique combination of a polymerizable vinyl group and a flexible, hydrophilic ether linkage imparts distinctive properties to the molecule.

Table 1: Physicochemical Properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene

PropertyValue
CAS Number 67521-18-0
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Canonical SMILES CCOCCOC1=CC=C(C=C1)C=C
InChI Key VMOQKKFBYIBJOJ-UHFFFAOYSA-N
Topological Polar Surface Area 18.5 Ų
Rotatable Bond Count 6
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 0

Synthesis Methodologies

While a specific, documented synthesis for 1-ethenyl-4-(2-ethoxyethoxy)benzene is not prevalent in the literature, its structure lends itself to several well-established synthetic strategies. The key challenge lies in the formation of the vinyl group on the substituted benzene ring. Below, we propose three plausible and robust synthetic pathways.

Wittig Reaction Approach

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[1][2][3][4] This approach would involve the reaction of 4-(2-ethoxyethoxy)benzaldehyde with a phosphorus ylide.

Step 1: Synthesis of the Precursor Aldehyde

The synthesis would commence with the Williamson ether synthesis to attach the ethoxyethoxy side chain to 4-hydroxybenzaldehyde.

Caption: Synthesis of the aldehyde precursor.

Step 2: The Wittig Reaction

The synthesized aldehyde is then reacted with methyltriphenylphosphonium bromide in the presence of a strong base to form the vinyl group.[5]

Caption: The Wittig reaction pathway.

Heck Reaction Approach

The Heck reaction provides a powerful method for the vinylation of aryl halides.[6][7] This pathway would utilize a palladium catalyst to couple 1-bromo-4-(2-ethoxyethoxy)benzene with ethylene.

Caption: Heck reaction for vinyl group installation.

Grignard Reaction Approach

A Grignard reaction offers a classic carbon-carbon bond-forming strategy.[8][9][10] This would involve the reaction of the Grignard reagent derived from 1-bromo-4-(2-ethoxyethoxy)benzene with a vinylating agent like vinyl bromide.[11]

Caption: Grignard reaction for vinylation.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the vinyl protons (typically in the 5-7 ppm region), aromatic protons, and the protons of the ethoxyethoxy group.

    • ¹³C NMR: Signals corresponding to the vinyl carbons, aromatic carbons, and the carbons of the ethoxyethoxy side chain should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=C stretching of the vinyl group (around 1630 cm⁻¹), aromatic C=C stretching, and C-O-C stretching of the ether linkages.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 192.25 g/mol should be observed, along with characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound.[12]

Polymerization and Potential Applications in Drug Development

The presence of the vinyl group makes 1-ethenyl-4-(2-ethoxyethoxy)benzene a valuable monomer for polymerization.[13] It can undergo polymerization via various mechanisms, including free radical, cationic, and anionic polymerization, to produce polymers with tailored properties.

The ethoxyethoxy side chain is expected to enhance the solubility of the resulting polymer in a range of solvents and introduce flexibility and potentially hydrophilicity to the polymer backbone. These characteristics are highly desirable in biomedical applications.

Polymer Synthesis for Drug Delivery

Functionalized polymers are at the forefront of advanced drug delivery systems.[14][15] Polymers derived from 1-ethenyl-4-(2-ethoxyethoxy)benzene could be formulated into nanoparticles, micelles, or hydrogels for the encapsulation and controlled release of therapeutic agents. The ether linkages may also impart biocompatibility to the polymer.

Drug_Delivery_Application Monomer 1-ethenyl-4-(2-ethoxyethoxy)benzene Polymerization Polymerization Monomer->Polymerization Polymer Functionalized Polymer Polymerization->Polymer Formulation Formulation Polymer->Formulation Nanoparticles Nanoparticles Formulation->Nanoparticles Micelles Micelles Formulation->Micelles Hydrogels Hydrogels Formulation->Hydrogels Drug_Encapsulation Drug Encapsulation Nanoparticles->Drug_Encapsulation Micelles->Drug_Encapsulation Hydrogels->Drug_Encapsulation Drug_Delivery Targeted Drug Delivery Drug_Encapsulation->Drug_Delivery

Caption: Potential workflow for drug delivery applications.

Biocompatible Materials

Styrene-based polymers, when appropriately functionalized, can exhibit good biocompatibility.[16][17] The incorporation of the ethoxyethoxy group may further enhance this property, making the resulting polymers suitable for use in medical devices and tissue engineering scaffolds.

Safety and Toxicological Considerations

No specific toxicological data for 1-ethenyl-4-(2-ethoxyethoxy)benzene is currently available. However, it is prudent to consider the toxicology of structurally related compounds, particularly styrene. Styrene is metabolized in the body to styrene oxide, which is a known toxic metabolite.[18][19]

Table 2: Potential Hazards and Safety Recommendations

HazardRecommendation
Inhalation Work in a well-ventilated area or use a fume hood.
Skin Contact Wear appropriate protective gloves and a lab coat.
Eye Contact Wear safety glasses or goggles.
Ingestion Avoid ingestion.

Given the lack of specific data, this compound should be handled with care, assuming it may have potential toxicity similar to other substituted styrenes. A thorough risk assessment should be conducted before handling significant quantities.

Conclusion

1-ethenyl-4-(2-ethoxyethoxy)benzene is a promising functionalized monomer with significant potential in materials science and drug development. While direct synthetic and analytical data are sparse, established chemical principles allow for the confident prediction of its properties and the design of robust synthetic routes. Its unique structure suggests that polymers derived from it could offer advantageous properties for biomedical applications, including enhanced solubility, flexibility, and biocompatibility. Further research into the synthesis, polymerization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • Photopolymer - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Bis[2-(ethenyloxy)ethoxy]benzene. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Biocompatible Nanocomposites Based on Poly(styrene-block-isobutylene-block-styrene) and Carbon Nanotubes for Biomedical Application. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Functionalization based on styrenes. (a) Typical representative... Retrieved January 23, 2026, from [Link]

  • ChemRxiv. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 2. Alkoxy ring-substituted octyl phenylcyanoacrylates. Retrieved January 23, 2026, from [Link]

  • ACS Polymers Au. (n.d.). Engineering an All-Biobased Solvent- and Styrene-Free Curable Resin. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). Functionalized Particles Designed for Targeted Delivery. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Truman State University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Styrene: toxicity studies--what do they show? Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Preparation of bio-based styrene alternatives and their free radical polymerization. Retrieved January 23, 2026, from [Link]

  • Preprints.org. (n.d.). Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging. Retrieved January 23, 2026, from [Link]

  • ChemWhat. (n.d.). 4-Ethenylphenol polymer with ethenylbenzene and 1-ethenyl-4-(1-ethoxyethoxy)benzene CAS#: 177034-67-2. Retrieved January 23, 2026, from [Link]

  • Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (2020). Biocompatible Nanocomposites Based on Poly(styrene-block-isobutylene-block-styrene) and Carbon Nanotubes for Biomedical Application. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.
  • Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Retrieved January 23, 2026, from [Link]

  • Preprints.org. (n.d.). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Studies of nephrotoxicity due to mixed exposure to styrene and toluene. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). The Wittig Reaction. Retrieved January 23, 2026, from [Link]

  • Sci-Hub. (1998). Gel formation in cationic polymerization of divinyl ethers. I. 1,4-Bis(2-vinyloxyethoxy)benzene. Retrieved January 23, 2026, from [Link]<675::aid-pola1>3.0.co;2-l

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes as promising materials for laser optical limiters. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium... Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Benzene, diethenyl-, polymer with ethenylbenzene andethenylethylbenzene. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. Retrieved January 23, 2026, from [Link]

  • Fudan University. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (2018). Benzene, 1-ethenyl-4-methoxy-. Retrieved January 23, 2026, from [Link]

  • reposiTUm. (2024). Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-(2-ethoxyethoxy)-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-ethoxyethoxy)-4-vinylbenzene is a bespoke organic molecule of increasing interest in materials science and polymer chemistry. Its unique structure, combining a reactive vinyl group with a flexible and polar ethoxyethoxy side chain, makes it a promising monomer for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the known and extrapolated physical characteristics of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application. Given the limited availability of direct experimental data for this specific molecule, this guide incorporates data from structurally analogous compounds to provide a robust predictive framework.

Identifiers and Structure

The fundamental identity of a chemical compound is established through its various nomenclature and structural representations.

Chemical Identifiers
IdentifierValue
Chemical Name 1-(2-ethoxyethoxy)-4-vinylbenzene
CAS Number 67521-18-0
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES C=Cc1ccc(OCCOCC)cc1
Molecular Structure

The molecular architecture of 1-(2-ethoxyethoxy)-4-vinylbenzene is characterized by a styrene core functionalized with an ethoxyethoxy group at the para position. This structure imparts a combination of hydrophobicity from the benzene ring and hydrophilicity and flexibility from the ether chain.

Caption: Molecular structure of 1-(2-ethoxyethoxy)-4-vinylbenzene.

Physical and Chemical Properties

Property1-(2-ethoxyethoxy)-4-vinylbenzene (Predicted/Estimated)4-Methoxystyrene (Analog)Diethylene Glycol Monoethyl Ether (Analog)
Appearance Colorless to pale yellow liquid (predicted)Colorless liquid[1][2]Colorless, slightly viscous liquid[3]
Boiling Point > 205 °C (estimated)205 °C[2]202 °C[4][5]
Melting Point < 2 °C (estimated)2 °C[2][6]-80 °C[5]
Density ~1.0 g/cm³ (estimated)1.001 g/cm³ at 25 °C[2]0.999 g/mL at 25 °C[4][5]
Refractive Index ~1.5 (estimated)1.562 at 20 °C[6]1.427 at 20 °C[3][4]
Solubility Soluble in organic solvents, low solubility in water (predicted)Slightly miscible with methanol[6]Miscible with water and many organic solvents[4][7]

Spectroscopic Analysis

While specific spectra for 1-(2-ethoxyethoxy)-4-vinylbenzene are not publicly available, its structure allows for the prediction of key spectroscopic features.

Expected Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (three distinct multiplets in the 5.0-7.0 ppm range), aromatic protons (two doublets in the 6.8-7.5 ppm range), and the ethoxyethoxy side chain (a series of triplets and a quartet in the 1.2-4.2 ppm range).

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the vinyl carbons (~110-140 ppm), aromatic carbons (~114-160 ppm), and the aliphatic carbons of the ether side chain (~15-70 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands for C=C stretching of the vinyl group (~1630 cm⁻¹), aromatic C=C stretching (~1600 and 1500 cm⁻¹), C-O-C stretching of the ether linkages (~1100-1250 cm⁻¹), and =C-H and C-H stretching vibrations.

Experimental Protocol: Acquiring Spectroscopic Data

The following provides a general methodology for obtaining spectroscopic data for a novel compound like 1-(2-ethoxyethoxy)-4-vinylbenzene.

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural confirmation.

Materials:

  • 1-(2-ethoxyethoxy)-4-vinylbenzene sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • FTIR spectrometer with a liquid sample cell or ATR accessory

Procedure:

  • NMR Sample Preparation: a. Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃ in a clean, dry vial. b. Transfer the solution to a 5 mm NMR tube. c. Cap the NMR tube securely.

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a ¹H NMR spectrum using standard acquisition parameters. c. Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • IR Data Acquisition: a. Place a drop of the neat liquid sample onto the ATR crystal or fill the liquid sample cell. b. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. c. Clean the ATR crystal or sample cell thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Sources

Methodological & Application

Application Notes and Protocols for 1-ethenyl-4-(2-ethoxyethoxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Monomer for Tailored Material Properties

1-ethenyl-4-(2-ethoxyethoxy)benzene is a functionalized styrene monomer that presents significant opportunities for the design of advanced materials. The presence of the ethoxyethoxy side chain imparts a unique combination of hydrophilicity, flexibility, and polarity to the resulting polymers, making them attractive for a range of applications, from biocompatible coatings to advanced materials for organic electronics. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, polymerization, and potential applications of this versatile monomer.

The incorporation of ether linkages in polymer side chains is known to enhance solubility and can influence the thermomechanical properties of the material.[1] Specifically, the ethoxyethoxy group can introduce a degree of amphiphilicity, potentially leading to interesting self-assembly behaviors and facilitating interactions with both polar and non-polar environments. These characteristics are particularly relevant in the development of materials for bioelectronics and drug delivery systems.[2][3]

Monomer Characteristics

A clear understanding of the monomer's properties is crucial for its effective use in polymer synthesis.

PropertyValueSource
CAS Number 67521-18-0[4]
Molecular Formula C12H16O2[4]
Molecular Weight 192.25 g/mol [4]
Synonyms 1-(2-Ethoxyethoxy)-4-vinylbenzene[4]

Monomer Synthesis: A Plausible Synthetic Route

Workflow for the Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

cluster_0 Step 1: Ethoxylation of Hydroquinone cluster_1 Step 2: Acetylation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Reduction to Alcohol cluster_4 Step 5: Dehydration to Alkene (Final Monomer) A Hydroquinone C 4-(2-ethoxyethoxy)phenol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-bromo-2-ethoxyethane B->C D 4-(2-ethoxyethoxy)phenol F 4-(2-ethoxyethoxy)phenyl acetate D->F Base (e.g., Pyridine) E Acetic Anhydride E->F G 4-(2-ethoxyethoxy)phenyl acetate I 1-(4-(2-ethoxyethoxy)phenyl)ethan-1-one G->I Lewis Acid (e.g., AlCl3) H Acetyl Chloride H->I J 1-(4-(2-ethoxyethoxy)phenyl)ethan-1-one L 1-(4-(2-ethoxyethoxy)phenyl)ethan-1-ol J->L K Reducing Agent (e.g., NaBH4) K->L M 1-(4-(2-ethoxyethoxy)phenyl)ethan-1-ol O 1-ethenyl-4-(2-ethoxyethoxy)benzene M->O N Acid Catalyst (e.g., KHSO4) N->O A Mix Monomer and AIBN in Toluene B Degas via Freeze-Pump-Thaw Cycles A->B C Heat to 60-70°C to Initiate Polymerization B->C D Cool to Terminate C->D E Precipitate Polymer in Methanol D->E F Filter, Wash, and Dry the Polymer E->F

Sources

Application Notes and Protocols for Surface Modification Using 1-ethenyl-4-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the surface modification of substrates using the functional monomer 1-ethenyl-4-(2-ethoxyethoxy)benzene. The unique chemical architecture of this styrenic monomer, featuring a polymerizable vinyl group and a hydrophilic ethoxyethoxy tail, offers a versatile platform for tailoring surface properties such as wettability, biocompatibility, and chemical reactivity. This document outlines a robust "grafting from" methodology employing surface-initiated atom transfer radical polymerization (SI-ATRP) to cultivate well-defined polymer brushes on silicon wafer substrates. Detailed, step-by-step protocols for substrate preparation, initiator immobilization, and polymerization are provided, underscored by the scientific rationale behind each step. Furthermore, this guide details essential characterization techniques—contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry—to validate the successful modification of the surface. This document is intended to serve as a practical resource for researchers and professionals in materials science, biotechnology, and drug development seeking to engineer novel surfaces with precisely controlled properties.

Introduction to 1-ethenyl-4-(2-ethoxyethoxy)benzene for Surface Engineering

1-ethenyl-4-(2-ethoxyethoxy)benzene, also known as 1-(2-ethoxyethoxy)-4-vinylbenzene, is a functionalized styrene monomer with the chemical formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. Its structure incorporates a vinylbenzene moiety, which is readily polymerizable via various radical polymerization techniques, and a pendant ethoxyethoxy chain. This latter functional group imparts a degree of hydrophilicity and flexibility to the resulting polymer, making it an attractive candidate for applications where protein resistance, biocompatibility, or altered surface energy is desired.

The ability to tether polymers of 1-ethenyl-4-(2-ethoxyethoxy)benzene to a surface allows for the creation of "polymer brushes"—dense assemblies of polymer chains grown from a substrate. These brushes can dramatically alter the interfacial properties of the underlying material. The "grafting from" approach, specifically Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), is a powerful technique for the synthesis of well-defined polymer brushes with controlled thickness, grafting density, and composition[2]. This control is paramount in applications such as biosensors, drug delivery platforms, and medical implants where precise surface functionality is critical.

Key Physicochemical Properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene:

PropertyValueReference
CAS Number 67521-18-0[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 6[1]

Strategic Approach: Surface-Initiated "Grafting From" Polymerization

The protocol detailed herein employs a "grafting from" strategy, where polymer chains are grown directly from an initiator-functionalized surface[2][3]. This method is generally preferred over "grafting to" (attaching pre-formed polymers) as it allows for higher grafting densities and greater control over polymer brush architecture[2]. The chosen polymerization technique is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a controlled radical polymerization method that enables the synthesis of polymers with low polydispersity and predictable molecular weights[4].

The overall workflow for the surface modification process is as follows:

G cluster_0 Substrate Preparation cluster_1 Initiator Immobilization cluster_2 Polymerization cluster_3 Characterization A Silicon Wafer B Solvent Cleaning (Acetone, Methanol) A->B C Piranha Etching (H2SO4/H2O2) B->C D Hydroxylated Silicon Surface E Silanization with ATRP Initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide) D->E F Initiator-Functionalized Surface G SI-ATRP of 1-ethenyl-4-(2-ethoxyethoxy)benzene F->G H Polymer Brush-Modified Surface I Contact Angle, XPS, Ellipsometry H->I

Figure 1: Workflow for surface modification.

Detailed Experimental Protocols

Protocol 1: Cleaning of Silicon Wafer Substrates

Rationale: A pristine, contaminant-free surface is crucial for the uniform deposition of the initiator monolayer and subsequent homogeneous polymer brush growth. This protocol utilizes a combination of solvent cleaning to remove organic residues and Piranha solution to remove stubborn organic contaminants and to hydroxylate the silicon surface, creating reactive sites for initiator attachment[5][6][7][8].

Materials:

  • Silicon wafers (e.g., single-side polished, p-type <100>)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Sulfuric acid (H2SO4, 98%)

  • Hydrogen peroxide (H2O2, 30%)

  • Nitrogen gas (high purity)

  • Glass beakers

  • Wafer tweezers (Teflon)

  • Hot plate

Procedure:

  • Place the silicon wafer in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and sonicate the wafer in methanol for 15 minutes[5].

  • Rinse the wafer thoroughly with DI water and dry under a stream of high-purity nitrogen gas.

  • Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Slowly add 1 part H2O2 to 3 parts H2SO4 in a glass beaker. The solution will become very hot.

  • Immerse the cleaned, dry silicon wafer in the Piranha solution for 30 minutes.

  • Carefully remove the wafer using Teflon tweezers and rinse extensively with DI water.

  • Dry the wafer under a stream of nitrogen gas. The resulting surface should be highly hydrophilic.

Protocol 2: Immobilization of the ATRP Initiator

Rationale: This protocol describes a two-step process to covalently attach an ATRP initiator to the hydroxylated silicon surface. First, an amine-terminated silane is self-assembled on the surface. The amine groups are then converted to ATRP initiating sites by reaction with an acyl bromide. This creates a stable, covalently bound initiator monolayer from which the polymer brushes will be grown[3].

Materials:

  • Hydroxylated silicon wafer (from Protocol 1)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • α-Bromoisobutyryl bromide

  • Anhydrous dichloromethane (DCM)

  • Glass desiccator

  • Schlenk flask and line

Procedure:

  • Place the hydroxylated silicon wafer in a glass desiccator.

  • In a separate small vial within the desiccator, add 1 mL of APTES.

  • Evacuate the desiccator for 30 minutes to allow for vapor-phase silanization of the wafer.

  • After 2 hours, vent the desiccator and remove the wafer.

  • Rinse the wafer with toluene to remove any physisorbed APTES and dry with nitrogen.

  • Transfer the APTES-functionalized wafer to a Schlenk flask under a nitrogen atmosphere.

  • Add anhydrous DCM to the flask, followed by an excess of triethylamine.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add an excess of α-bromoisobutyryl bromide to the solution.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Remove the wafer, rinse with DCM, and dry with nitrogen. The wafer is now functionalized with an ATRP initiator.

Protocol 3: Surface-Initiated ATRP of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Rationale: This protocol details the "grafting from" polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene from the initiator-functionalized silicon wafer. The polymerization is mediated by a copper catalyst complex. The addition of a sacrificial initiator in the solution helps to maintain a constant concentration of the deactivator species, leading to a more controlled polymerization from the surface[3].

Materials:

  • Initiator-functionalized silicon wafer (from Protocol 2)

  • 1-ethenyl-4-(2-ethoxyethoxy)benzene (monomer)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Ethyl α-bromoisobutyrate (sacrificial initiator)

  • Anisole (solvent)

  • Methanol (for washing)

  • Schlenk flask and line

Procedure:

  • Place the initiator-functionalized silicon wafer in a Schlenk flask.

  • To the flask, add CuBr.

  • In a separate vial, prepare the polymerization solution by dissolving the monomer, PMDETA, and ethyl α-bromoisobutyrate in anisole.

  • Deoxygenate the polymerization solution by bubbling with nitrogen for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing the wafer and CuBr via a cannula.

  • Place the sealed flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for the desired time (e.g., 1-24 hours, depending on the desired film thickness).

  • To quench the polymerization, open the flask to air and add an excess of methanol.

  • Remove the wafer and sonicate in methanol for 15 minutes to remove any physisorbed polymer.

  • Dry the polymer brush-modified wafer with nitrogen.

Validation and Characterization of the Modified Surface

Rationale: A multi-technique approach is essential to confirm the successful surface modification and to characterize the properties of the grafted polymer layer.

  • Contact Angle Goniometry: This technique measures the static water contact angle on the surface. A successful grafting of the hydrophilic poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) brushes is expected to decrease the water contact angle compared to the bare or initiator-functionalized silicon wafer, indicating an increase in surface wettability. Untreated polystyrene surfaces are typically hydrophobic with a water contact angle of around 94°[9]. The presence of the ethoxyethoxy groups is expected to make the surface more hydrophilic.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the top few nanometers of the surface. Analysis of the high-resolution C1s and O1s spectra can confirm the presence of the polymer. The C1s spectrum is expected to show components corresponding to the aromatic ring, the aliphatic backbone, and the C-O bonds of the ethoxyethoxy side chain.

  • Ellipsometry: This is a non-destructive optical technique used to determine the thickness of thin films[10]. By measuring the change in polarization of light upon reflection from the surface, the thickness of the grafted polymer brush layer can be accurately determined[11][12][13].

Expected Characterization Results:

Characterization TechniqueExpected Outcome for Successful Modification
Water Contact Angle A significant decrease in the water contact angle compared to a bare silicon wafer, indicating increased hydrophilicity.
XPS Appearance of C1s peaks corresponding to C-C/C-H (aliphatic and aromatic) and C-O (ether) bonds. A significant increase in the overall carbon signal.
Ellipsometry A measurable increase in the film thickness, which can be controlled by the polymerization time. Thickness can range from a few nanometers to over 100 nm.

Conclusion

The protocols outlined in this guide provide a robust framework for the surface modification of silicon wafers using 1-ethenyl-4-(2-ethoxyethoxy)benzene via SI-ATRP. This methodology allows for the creation of well-defined polymer brushes with tunable properties. The successful application of these protocols will enable researchers to engineer surfaces with tailored wettability, biocompatibility, and functionality for a wide range of applications in the fields of materials science, biotechnology, and drug development.

References

  • Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Retrieved from [Link]

  • Yuan, G., Cai, W., & Li, W. (2018). Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates. PMC. Retrieved from [Link]

  • Boyes, S. G., Brittain, W. J., Weng, X., & Cheng, S. Z. D. (2002). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved from [Link]

  • WaferPro. (2024, January 19). How silicon wafers are cleaned. Retrieved from [Link]

  • UniversityWafer, Inc. (n.d.). How to Clean Silicon Wafers | Methods for Lab, MEMS & Semiconductor Use. Retrieved from [Link]

  • Bobb, J., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews.
  • Matyjaszewski Polymer Group. (n.d.). Surfaces. Carnegie Mellon University. Retrieved from [Link]

  • ResearchGate. (n.d.). Contact angle images for droplets water and hexadecane on polystyrene surfaces. Retrieved from [Link]

  • J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. Retrieved from [Link]

  • Johannsmann, D., et al. (1999).
  • ResearchGate. (n.d.). Ellipsometry determined thickness and swelling ratio of a PNIPAM brush as a function of xD and temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Water contact angle measurements of polystyrene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved from [Link]

  • WaferPro. (2024, January 19). How silicon wafers are cleaned. Retrieved from [Link]

  • UniversityWafer, Inc. (n.d.). How to Clean Silicon Wafers | Methods for Lab, MEMS & Semiconductor Use. Retrieved from [Link]

  • Berdichevsky, Y., et al. (n.d.). Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ellipsometry determined thickness and swelling ratio of a PNIPAM brush as a function of xD and temperature. Retrieved from [Link]

  • J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. Retrieved from [Link]

  • Johannsmann, D., et al. (1999).
  • ResearchGate. (n.d.). Contact angle images for droplets water and hexadecane on polystyrene surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Water contact angle measurements of polystyrene. Retrieved from [Link]

  • Berdichevsky, Y., et al. (n.d.). Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. DTIC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Inhibitor Removal from 1-(2-ethoxyethoxy)-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-ethoxyethoxy)-4-vinylbenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity monomer for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the removal of polymerization inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to 1-(2-ethoxyethoxy)-4-vinylbenzene?

A1: 1-(2-ethoxyethoxy)-4-vinylbenzene, like other vinyl monomers, has a tendency to undergo spontaneous free-radical polymerization.[1] This process can be initiated by heat, light, or the presence of impurities. To ensure the chemical's stability and safety during transportation and storage, a small amount of an inhibitor, typically 4-tert-butylcatechol (TBC), is added.[2] This inhibitor acts as a radical scavenger, preventing premature and uncontrolled polymerization.[3]

Q2: What are the consequences of not removing the inhibitor before my reaction?

A2: Failing to remove the inhibitor will have significant adverse effects on your polymerization reaction. The inhibitor will react with and consume the free radicals generated by your initiator, leading to an induction period where no polymerization occurs.[3] This can result in incomplete or failed polymerization, altered reaction kinetics, and polymers with unpredictable molecular weights and properties.[4]

Q3: What are the common methods for removing the inhibitor from 1-(2-ethoxyethoxy)-4-vinylbenzene?

A3: The most effective and widely used methods for removing phenolic inhibitors like TBC from vinyl monomers are:

  • Column Chromatography: Passing the monomer through a column of basic or neutral activated alumina.[5][6]

  • Aqueous Extraction: Washing the monomer with a basic solution, such as aqueous sodium hydroxide (NaOH), to convert the acidic phenolic inhibitor into its water-soluble salt.[5][7]

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[2][8]

Q4: Which inhibitor removal method should I choose?

A4: The choice of method depends on the required purity, the scale of your experiment, and the available equipment.

  • Column chromatography is excellent for small to medium-scale laboratory preparations and provides high-purity monomer.[5]

  • Aqueous extraction is a simple and effective method for bulk removal of the inhibitor but may require subsequent drying and distillation for achieving the highest purity.[7]

  • Vacuum distillation is ideal for obtaining very high-purity monomer, especially for sensitive polymerization techniques. Given the high boiling point of 1-(2-ethoxyethoxy)-4-vinylbenzene (250-260 °C), vacuum distillation is crucial to prevent thermal polymerization.[8][9]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: Several analytical techniques can be used to confirm the absence of TBC. A common qualitative test involves shaking the purified monomer with an aqueous NaOH solution; a pink or reddish color in the aqueous layer indicates the presence of residual TBC. For quantitative analysis, UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC/MS) can be employed.[10][11]

Experimental Protocols

Method 1: Inhibitor Removal using a Basic Alumina Column

This is a highly effective method for laboratory-scale purification.

Materials:

  • 1-(2-ethoxyethoxy)-4-vinylbenzene (stabilized with TBC)

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass support

  • Anhydrous solvent for pre-wetting the column (e.g., hexane or dichloromethane)

  • Clean, dry collection flask (amber glass is recommended to protect from light)

Step-by-Step Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool at the bottom of the column to retain the alumina.

    • Add a small layer of sand on top of the glass wool.

    • Dry-pack the column with the required amount of basic alumina. A general rule of thumb is to use about 10-20g of alumina for every 100mL of monomer.

    • Gently tap the column to ensure even packing.

    • Pre-wet the column with a non-polar solvent and allow it to drain until the solvent level reaches the top of the alumina bed. Do not let the column run dry.[9]

  • Monomer Purification:

    • Carefully add the 1-(2-ethoxyethoxy)-4-vinylbenzene to the top of the column.

    • Allow the monomer to pass through the alumina under gravity. Do not apply pressure, as this can lead to channeling and inefficient removal.[9]

    • The TBC will be adsorbed onto the alumina, often visible as a yellowish-brown band at the top of the column.[9]

    • Collect the purified, colorless monomer in the collection flask.

    • Stop collecting when the colored band begins to migrate down the column.

  • Post-Purification Handling:

    • The purified monomer is now free of inhibitor and susceptible to polymerization. It should be used immediately.

    • If short-term storage is necessary, keep the monomer refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Polymerization occurs in the storage bottle after purification. 1. Incomplete inhibitor removal. 2. Exposure to heat, light, or air. 3. Contamination of the collection flask.1. Re-purify the monomer using fresh alumina or a more rigorous washing/distillation procedure. 2. Store the purified monomer at 2-8 °C, under an inert atmosphere, and in an amber bottle. 3. Ensure the collection flask is scrupulously clean and dry before use.
The monomer turns yellow during storage. Oxidation or slow polymerization.Discard the yellowed monomer and purify a fresh batch immediately before use. Do not attempt to use discolored monomer.
The polymerization reaction has a long induction period or fails to initiate. Residual inhibitor in the monomer.Re-purify the monomer. Consider using a combination of methods, such as NaOH wash followed by column chromatography or vacuum distillation, for higher purity.
The purified monomer is cloudy. Fine alumina particles have passed through the column filter.Ensure the glass wool plug is packed sufficiently tightly or use a column with a fritted disc. Allow the monomer to stand and decant, or filter through a syringe filter (PTFE, 0.45 µm).
The colored inhibitor band moves quickly down the alumina column. The alumina is saturated or not sufficiently active.Use a larger amount of fresh, activated alumina. Ensure the alumina is of the correct type (basic, Brockmann I).

Visualizing the Workflow

Inhibitor Removal Workflow using Basic Alumina Column

Inhibitor_Removal_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification prep1 Pack column with basic alumina prep2 Pre-wet with solvent prep1->prep2 purify1 Load inhibited monomer prep2->purify1 purify2 Elute under gravity purify1->purify2 purify3 Collect purified monomer purify2->purify3 post1 Use immediately purify3->post1 post2 Store at 2-8°C under inert gas post1->post2 If storage is needed end_use Use in Polymerization post1->end_use start Start start->prep1

Caption: Workflow for inhibitor removal using a basic alumina column.

Troubleshooting Logic for Failed Polymerization

Troubleshooting_Polymerization start Polymerization Failed/ Long Induction Period check_inhibitor Was inhibitor removed? start->check_inhibitor re_purify Action: Re-purify monomer check_inhibitor->re_purify No / Unsure check_initiator Is the initiator active? check_inhibitor->check_initiator Yes re_purify->start Retry check_conditions Are reaction conditions (temp, atmosphere) correct? check_initiator->check_conditions Yes new_initiator Action: Use fresh initiator check_initiator->new_initiator No / Unsure adjust_conditions Action: Optimize reaction conditions check_conditions->adjust_conditions No / Unsure success Successful Polymerization check_conditions->success Yes new_initiator->start Retry adjust_conditions->start Retry

Caption: Troubleshooting decision tree for failed polymerization.

Quantitative Data Summary

Property Value Source
Molecular Weight 192.25 g/mol [9]
Boiling Point 250-260 °C at 760 mmHg[9]
Density ~0.99 g/cm³[2]
Solubility in Water Low[9]
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene[9]
Inhibitor 4-tert-butylcatechol (TBC)[2]
Recommended Storage 2-8 °C, under inert gas, protected from light[1]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(1-Ethoxyethoxy)-4-Vinylbenzene CAS 157057-20-0 Product Specification. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1-(1-Ethoxyethoxy)-4-vinylbenzene (stabilized with TBC).
  • ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Retrieved from [Link]

  • CliniChrom. (n.d.). The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector.
  • Google Patents. (1977). Styrene purification process.
  • Ghosh, P. (2023).
  • Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

  • Google Patents. (1996). Purification of vinyl monomer.
  • Google Patents. (2004). Method of treating styrene to remove inhibitor and moisture.
  • Chemistry LibreTexts. (2015).
  • Google Patents. (2001). Method of diminishing unreacted monomer in vinyl polymer and toner.
  • ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene Using UV Vis. Retrieved from [Link]

  • ioKinetic. (n.d.).
  • ResearchGate. (2016). Purifying reagents before use? Retrieved from [Link]

  • PubMed. (2012). [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry]. Retrieved from [Link]

  • ResearchGate. (2002). Analysis of the elimination process of polymerisation inhibitors from styrene by means of adsorption. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • MDPI. (2020). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities.
  • BenchChem. (2025).
  • Cytiva. (n.d.).
  • GFJC Archive of Projects. (n.d.). NaOH Treatment to Neutralize Inhibitors of Taq Polymerase.
  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol)
  • BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)
  • PubChem. (2025). 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Controlling Polydispersity in poly(1-ethenyl-4-(2-ethoxyethoxy)benzene)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of poly(1-ethenyl-4-(2-ethoxyethoxy)benzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving fine control over the polydispersity of this polymer. Here, we will delve into the nuances of various living polymerization techniques, offering practical, field-proven insights to ensure the successful synthesis of well-defined polymers.

Introduction to poly(1-ethenyl-4-(2-ethoxyethoxy)benzene)

Poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) is a functionalized polystyrene derivative with an ethoxyethoxy side chain. This modification imparts unique solubility characteristics and potential for post-polymerization modification, making it a valuable material in various applications, including drug delivery and advanced materials. Achieving a low polydispersity index (PDI) is often critical for these applications, as it ensures batch-to-batch reproducibility and predictable material performance. This guide will focus on the practical aspects of controlling the molecular weight distribution of this polymer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common challenges and inquiries encountered during the synthesis of poly(1-ethenyl-4-(2-ethoxyethoxy)benzene).

FAQ 1: General Polymerization and Monomer Handling

Question: I am new to working with 1-ethenyl-4-(2-ethoxyethoxy)benzene. What are the critical initial steps for a successful polymerization?

Answer: A successful polymerization begins with a pristine monomer. The presence of impurities, particularly water and inhibitors, can be detrimental to living polymerization techniques, leading to premature termination and a broad PDI.

Troubleshooting Guide: Monomer Purification

Issue Potential Cause Recommended Action
High PDI in the final polymerPresence of inhibitors (e.g., tert-butylcatechol) in the monomer.Pass the monomer through a column of basic alumina to remove the inhibitor.[1]
Broad or multimodal GPC tracePresence of water or other protic impurities.Dry the monomer over a suitable drying agent like calcium hydride (CaH₂) and subsequently distill under reduced pressure.[2]
Inconsistent polymerization kineticsDissolved oxygen in the monomer or solvent.Degas the purified monomer and solvent by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[1]

Experimental Protocol: Monomer Purification

  • Inhibitor Removal: Pass the commercially available 1-ethenyl-4-(2-ethoxyethoxy)benzene through a short column packed with basic alumina.

  • Drying: Stir the inhibitor-free monomer over powdered calcium hydride (CaH₂) overnight under an inert atmosphere.

  • Distillation: Vacuum distill the monomer from CaH₂. Collect the fraction that boils at the expected temperature and pressure.

  • Storage: Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a freezer, to prevent spontaneous polymerization.

FAQ 2: Anionic Polymerization

Question: I am attempting the anionic polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene using an organolithium initiator, but I'm observing a higher than expected PDI. What could be the cause?

Answer: Anionic polymerization is highly sensitive to impurities and reaction conditions. The ether side chain of your monomer can also influence the polymerization behavior.

Troubleshooting Guide: Anionic Polymerization

Issue Potential Cause Recommended Action
Broad PDI (>1.2)Impurities in the monomer, solvent, or glassware.Ensure rigorous purification of all reagents and flame-drying of glassware under vacuum.[2][3]
Slow or incomplete initiationPoor choice of initiator or solvent.Use a more reactive initiator like sec-butyllithium or n-butyllithium. The presence of a polar solvent like tetrahydrofuran (THF) can accelerate initiation and propagation.[4][5]
Side reactions with the ether groupThe Lewis basicity of the ether oxygen can interact with the lithium counter-ion, potentially altering the aggregation state and reactivity of the propagating chain ends.[4][6]In non-polar solvents, the addition of a small amount of a polar co-solvent like THF can break up initiator aggregates and lead to more uniform initiation.[4][7] However, an excess of THF can lead to a different aggregation state with lower reactivity.[4] Careful optimization of the solvent system is crucial.
"Living" nature is lostPresence of protic impurities (water, alcohols) or electrophiles that can quench the living carbanion.Rigorously purify all reagents and maintain a scrupulously inert atmosphere throughout the experiment.[3]

Experimental Protocol: Anionic Polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet.

  • Solvent and Monomer Addition: Under a positive pressure of argon, cannulate dry, degassed toluene into the flask, followed by the purified 1-ethenyl-4-(2-ethoxyethoxy)benzene.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the desired kinetics) and add the organolithium initiator (e.g., sec-butyllithium in cyclohexane) dropwise via syringe. A color change should be observed, indicating the formation of the styryl anion.

  • Propagation: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.

  • Termination: Quench the polymerization by adding a degassed protic solvent, such as methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Filter and dry the polymer under vacuum.

Diagram: Anionic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Alumina, CaH2, Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Drying, Degassing) Solvent_Purification->Reaction_Setup Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Reaction_Setup Reagent_Addition Reagent Addition (Solvent, Monomer) Reaction_Setup->Reagent_Addition Initiation Initiation (Add Organolithium) Reagent_Addition->Initiation Propagation Propagation (Stirring at Temp.) Initiation->Propagation Termination Termination (Add Methanol) Propagation->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Purification Purification (Filtration, Drying) Precipitation->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for anionic polymerization.

FAQ 3: RAFT Polymerization

Question: I am using RAFT polymerization to synthesize poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) and my GPC trace shows a shoulder at either high or low molecular weight. How can I resolve this?

Answer: The appearance of shoulders in the GPC trace during RAFT polymerization often indicates issues with the initiation, chain transfer process, or termination reactions.

Troubleshooting Guide: RAFT Polymerization

Issue Potential Cause Recommended Action
High molecular weight shoulderThis can be due to radical-radical coupling, especially at high monomer conversions.[8]Stop the polymerization at a lower conversion (e.g., 70-80%). Alternatively, this could indicate that the chosen RAFT agent is not suitable for the monomer, leading to a loss of control.[8]
Low molecular weight shoulderThis may indicate slow initiation from the RAFT agent or the presence of impurities that act as chain transfer agents.Ensure the use of a highly purified monomer and solvent. Consider a different RAFT agent with a higher transfer constant for styrenic monomers. Trithiocarbonates are often a good choice for these types of monomers.[4]
Broad PDIThe ratio of initiator to RAFT agent ([I]/[CTA]) is critical. A high ratio can lead to an increased number of "dead" chains initiated by the thermal initiator that are not controlled by the RAFT agent.A common starting point is a [CTA]/[I] ratio of 5 to 10. This ratio may need to be optimized for your specific system.
Slow polymerization rateThe choice of the Z-group on the RAFT agent can influence the polymerization rate.For styrenic monomers, dithiobenzoates generally provide good control but can sometimes lead to retardation. Trithiocarbonates offer a good balance of control and rate.[4]

Experimental Protocol: RAFT Polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene

  • Reagents: 1-ethenyl-4-(2-ethoxyethoxy)benzene (purified), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.

    • Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Diagram: RAFT Polymerization Mechanism

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat P• P• 2R•->P• + Monomer Intermediate Intermediate P•->Intermediate + RAFT Agent Growing_Chain Growing_Chain P•->Growing_Chain + Monomer Dead_Polymer Dead_Polymer P•->Dead_Polymer + P'• Macro-RAFT Macro-RAFT Intermediate->Macro-RAFT - R• R• R• P'• P'• R•->P'• + Monomer P'•->Intermediate Intermediate' Intermediate' P'•->Intermediate' + Macro-RAFT Growing_Chain' Growing_Chain' P'•->Growing_Chain' + Monomer Intermediate'->P• - P'•

Caption: Key steps in RAFT polymerization.

FAQ 4: ATRP of Styrenic Monomers

Question: I am considering using Atom Transfer Radical Polymerization (ATRP) for 1-ethenyl-4-(2-ethoxyethoxy)benzene. Are there any specific considerations for this monomer?

Answer: ATRP is a robust method for polymerizing styrenic monomers. However, the ether side chain in your monomer could potentially coordinate with the copper catalyst, which might affect the polymerization kinetics.

Troubleshooting Guide: ATRP

Issue Potential Cause Recommended Action
Poor control over polymerizationThe ether oxygen in the monomer's side chain may coordinate with the copper catalyst, altering its reactivity.The use of strongly coordinating ligands, such as tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can help to stabilize the copper complex and maintain control.[9]
Polymerization is too fast or too slowThe ratio of Cu(I) to Cu(II) is crucial for controlling the polymerization rate.The addition of a small amount of Cu(II) halide at the beginning of the polymerization can help to establish the equilibrium faster and provide better control.
High PDIImpurities, especially oxygen, can deactivate the catalyst.Ensure all reagents are thoroughly deoxygenated and the reaction is carried out under a strictly inert atmosphere.

Experimental Protocol: ATRP of 1-ethenyl-4-(2-ethoxyethoxy)benzene

  • Reagents: Purified 1-ethenyl-4-(2-ethoxyethoxy)benzene, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).

  • Procedure:

    • To a Schlenk flask, add the CuBr and the ligand. Seal the flask and deoxygenate.

    • Add the deoxygenated monomer and solvent via syringe.

    • Add the initiator to start the polymerization.

    • Place the flask in a thermostated oil bath.

    • Monitor the reaction as described for RAFT polymerization.

    • After reaching the desired conversion, cool the reaction and expose it to air to quench the polymerization.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent and dry under vacuum.

Data Summary

Polymerization Method Typical PDI Range Key Advantages Common Challenges
Anionic Polymerization< 1.1Very low PDI, high end-group fidelity.Requires extremely pure reagents and inert conditions.[3][10]
RAFT Polymerization1.1 - 1.3Tolerant to a wider range of functional groups and reaction conditions.Requires careful selection of the RAFT agent; potential for retardation.[11]
ATRP1.1 - 1.3Good control over molecular weight and architecture.Catalyst can be sensitive to impurities and coordinating groups on the monomer.[9]

Characterization of Poly(1-ethenyl-4-(2-ethoxyethoxy)benzene)

The resulting polymer should be characterized to determine its molecular weight, PDI, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A well-controlled polymerization will show a narrow, monomodal peak.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and calculate the degree of polymerization by comparing the integrals of the polymer backbone protons to the end-group protons (if a functional initiator or RAFT agent is used).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups of the polymer.

References

  • Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
  • Uchiyama, M., & Kamigaito, M. (2022). Synthesis of Degradable Polystyrene and Its Derivative with In-Chain Thioester via Radical and Cationic Copolymerizations with a Seven-Membered Benzene-Fused Thionolactone.
  • Szwarc, M. (1968). ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN. Accounts of Chemical Research, 1(6), 169-176.
  • Morton, M., & Fetters, L. J. (1975). Procedures for homogeneous anionic polymerization. In Characterization of Materials in Research. Syracuse University Press.
  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Reddit discussion on "Tips for optimizing a RAFT polymeriz
  • Wang, H., & Lahann, J. (2018). Synthesis of Polystyrene Particles with Precisely Controlled Degree of Concaveness. Polymers, 10(4), 449.
  • Avgeropoulos, A., et al. (2019). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 11(10), 1668.
  • Matyjaszewski Polymer Group. (n.d.). Styrene. Carnegie Mellon University. Retrieved from [Link]

  • ResearchGate discussion on "Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymeriz
  • Eisen, M. S., et al. (2020). Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization.
  • Higashimura, T., & Sawamoto, M. (1984).
  • Hong, K., Uhrig, D., & Mays, J. W. (1999). Living anionic polymerization.
  • Ameduri, B. (2020). From vinylidene fluoride (VDF) to the applications of VDF-containing polymers and copolymers: Recent developments and future trends. Progress in Polymer Science, 108, 101278.
  • Boyer, C., et al. (2013). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 42(23), 9017-9059.
  • US EPA. (n.d.). Benzene, 1,4-bis[2-(ethenyloxy)ethoxy]-. Substance Details - SRS. Retrieved from [Link]

  • Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Handbook of Polymer Synthesis, Characterization, and Processing. John Wiley & Sons.
  • Quirk, R. P. (2013). Fundamental Aspects of Living Polymerization. In Fundamentals of Controlled/Living Radical Polymerization (pp. 1-38). Royal Society of Chemistry.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2009). Anionic Polymerization of Styrene.
  • Szwarc, M. (1968). ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN. Accounts of Chemical Research, 1(6), 169-176.
  • Flores-Castañeda, M., et al. (2021). Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. Polymers, 13(21), 3791.
  • Wikipedia. (n.d.). Polystyrene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene. Retrieved from [Link]

  • ResearchGate discussion on "Effects of the Polydispersity on Rheological Properties of Entangled Polystyrene Solutions". (2006).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2006). Synthesis of Well-Defined Polystyrene with Primary Amine End Groups through the Use of Phthalimido-Functional RAFT Agents. Macromolecules, 39(23), 7717-7726.
  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Tursunov, O., et al. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(16), 2735.

Sources

"preventing premature polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-ethenyl-4-(2-ethoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the premature polymerization of this reactive vinyl ether monomer. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and purity of your material throughout storage and experimentation.

Understanding the Challenge: The Dual Reactivity of 1-Ethenyl-4-(2-ethoxyethoxy)benzene

1-Ethenyl-4-(2-ethoxyethoxy)benzene is a valuable monomer in polymer synthesis and drug development, prized for the unique properties it imparts to resulting polymers. However, its vinyl group makes it susceptible to both free-radical and cationic polymerization, which can be initiated by various factors encountered in a laboratory or manufacturing setting. Premature polymerization can lead to product loss, compromised experimental results, and potential safety hazards. This guide will provide a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Q1: What are the primary causes of premature polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene?

A1: Premature polymerization is primarily initiated by:

  • Heat: Elevated temperatures can provide the activation energy for both free-radical and cationic polymerization.

  • Light (UV Radiation): UV light can generate free radicals, initiating free-radical polymerization.

  • Acidic Impurities: Vinyl ethers are particularly susceptible to cationic polymerization initiated by even trace amounts of acidic species.

  • Peroxides: Peroxides, which can form upon exposure to oxygen, are potent initiators of free-radical polymerization.

  • Inhibitor Depletion: Over time, or due to improper storage, the inhibitor present in the monomer can be consumed, leaving it unprotected.

Q2: What are the recommended inhibitors for 1-ethenyl-4-(2-ethoxyethoxy)benzene and at what concentrations should they be used?

A2: For vinyl aromatic compounds like 1-ethenyl-4-(2-ethoxyethoxy)benzene, phenolic inhibitors are highly effective. The choice and concentration depend on the required shelf life and subsequent application.

InhibitorCommon AbbreviationRecommended Concentration Range (ppm)Key Characteristics
4-tert-ButylcatecholTBC50 - 200Excellent for preventing polymerization during storage and transport. Requires the presence of oxygen to be effective.[1][2]
HydroquinoneHQ100 - 1000A very effective inhibitor, though it can sometimes cause discoloration.[1][2]
Monomethyl Ether of HydroquinoneMEHQ50 - 500Offers a good balance of inhibition and minimal color formation.[1]

Q3: How should I properly store 1-ethenyl-4-(2-ethoxyethoxy)benzene to ensure its stability?

A3: Proper storage is critical. Follow these guidelines:

  • Temperature: Store in a cool, dark, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.[3]

  • Inhibitor: Always ensure the monomer is stored with an appropriate inhibitor at the recommended concentration.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the formation of peroxides.

  • Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet.[3]

Q4: Do I need to remove the inhibitor before using the monomer in a polymerization reaction?

A4: Yes, in most cases, the inhibitor must be removed immediately prior to use. The presence of the inhibitor will either prevent or significantly retard your desired polymerization reaction.

Troubleshooting Guide: Addressing Premature Polymerization

This section provides a structured approach to troubleshooting unexpected polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Problem 1: Monomer has become viscous or solidified in the storage container.
Possible Cause Troubleshooting Steps
Inhibitor Depletion The inhibitor has been consumed over time due to prolonged storage or exposure to adverse conditions. Unfortunately, once the monomer has polymerized, the process is irreversible. The material should be disposed of according to your institution's hazardous waste guidelines. Review your inventory management to ensure a first-in, first-out (FIFO) system.
Improper Storage Conditions The monomer was exposed to high temperatures or light, initiating polymerization. Review your storage procedures to ensure they align with the recommended guidelines (2-8°C, protected from light).
Problem 2: The polymerization reaction is not proceeding as expected (e.g., low yield, slow reaction rate).
Possible Cause Troubleshooting Steps
Incomplete Inhibitor Removal Residual inhibitor is quenching the polymerization. Ensure your inhibitor removal protocol is effective. You may need to repeat the removal step or use fresh purification media.
Introduction of an Inhibitor A contaminant in your reaction setup (e.g., from a solvent or another reagent) is acting as an inhibitor. Review all components of your reaction for potential sources of inhibition.
Problem 3: The monomer polymerized unexpectedly during a reaction or workup procedure.
Possible Cause Troubleshooting Steps
Excessive Heat The reaction or workup conditions are too hot, leading to thermal polymerization. Monitor the temperature of your reaction closely. If performing a distillation, ensure it is done under a vacuum to keep the temperature low.[4]
Presence of Initiating Impurities Contaminants in your reaction vessel or reagents are initiating polymerization. Ensure all glassware is scrupulously clean and that all solvents and reagents are free from peroxides and other potential initiators.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes a common method for removing phenolic inhibitors like TBC, HQ, or MEHQ from 1-ethenyl-4-(2-ethoxyethoxy)benzene immediately before use.

Materials:

  • 1-ethenyl-4-(2-ethoxyethoxy)benzene containing inhibitor

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Clean, dry collection flask (amber glass recommended)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the 1-ethenyl-4-(2-ethoxyethoxy)benzene in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.

  • Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer will be colored due to the phenolate salt of the inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 10% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of brine to remove residual NaOH.

  • Drain the brine layer.

  • Transfer the monomer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the dried monomer into a clean, dry collection flask, preferably under an inert atmosphere.

  • Use the purified monomer immediately.

Protocol 2: Monitoring Inhibitor Concentration by HPLC-UV

This protocol provides a general framework for quantifying the concentration of a phenolic inhibitor (e.g., TBC) in 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (adjust based on the inhibitor's UV absorbance maximum)

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of the inhibitor in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 10, 25, 50, 100, 200 ppm).

  • Sample Preparation: Dilute a known amount of the 1-ethenyl-4-(2-ethoxyethoxy)benzene sample in the same solvent used for the standards.

  • Calibration Curve: Inject the standard solutions and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution and determine the peak area corresponding to the inhibitor.

  • Quantification: Use the calibration curve to determine the concentration of the inhibitor in the sample.

Protocol 3: Detection of Oligomers by Gel Permeation Chromatography (GPC)

GPC is an effective technique to detect the presence of oligomers, which are early indicators of polymerization.

Instrumentation and Conditions:

  • GPC System: With a refractive index (RI) detector

  • Columns: A set of GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

Procedure:

  • Sample Preparation: Dissolve a small amount of the 1-ethenyl-4-(2-ethoxyethoxy)benzene sample in THF.

  • Analysis: Inject the sample onto the GPC system.

  • Data Interpretation: The presence of peaks eluting before the main monomer peak is indicative of the formation of higher molecular weight oligomers. The area of these peaks can be used to estimate the extent of polymerization.[5]

Visualization of Key Concepts

Polymerization Mechanisms

cluster_0 Free-Radical Polymerization cluster_1 Cationic Polymerization Initiator (Heat, Light, Peroxide) Initiator (Heat, Light, Peroxide) Radical (R•) Radical (R•) Initiator (Heat, Light, Peroxide)->Radical (R•) Monomer Monomer Radical (R•)->Monomer Initiation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Growing Carbocationic Chain Growing Carbocationic Chain Monomer->Growing Carbocationic Chain Growing Polymer Chain->Monomer Propagation Termination Termination Growing Polymer Chain->Termination Termination Initiator (Acidic Impurity) Initiator (Acidic Impurity) Proton (H+) Proton (H+) Initiator (Acidic Impurity)->Proton (H+) Proton (H+)->Monomer Growing Carbocationic Chain->Monomer Propagation Growing Carbocationic Chain->Termination Termination

Caption: Mechanisms of free-radical and cationic polymerization of vinyl monomers.

Inhibition of Free-Radical Polymerization

Monomer Radical (P•) Monomer Radical (P•) Peroxy Radical (POO•) Peroxy Radical (POO•) Monomer Radical (P•)->Peroxy Radical (POO•) + O2 Polymer Polymer Monomer Radical (P•)->Polymer + Monomer (Uninhibited) Oxygen (O2) Oxygen (O2) Stable Products Stable Products Peroxy Radical (POO•)->Stable Products + ArOH Phenolic Inhibitor (ArOH) Phenolic Inhibitor (ArOH)

Caption: Mechanism of inhibition by phenolic compounds in the presence of oxygen.

References

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020, July 28). Retrieved from [Link]

  • Measuring TBC (Polymerization Inhibitor). Applied Analytics. Retrieved from [Link]

  • A simple and rapid HPLC/UV method for simultaneous quantification of four constituents in anti-tuberculosis 4-FDC tablets by pre-column derivatization. ResearchGate. Retrieved from [Link]

  • GPC/SEC Analysis of Oligomers and Low Molar Mass Polymers in THF. Agilent. (2023, March 2). Retrieved from [Link]

  • Understanding vinyl acetate polymerisation accidents. IChemE. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene (CAS No. 67521-18-0).[1] This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this versatile monomer. We will delve into the causality behind common synthetic issues, provide validated troubleshooting protocols, and offer data-driven insights to ensure a robust and scalable process.

Section 1: Synthesis Strategy and Core Challenges

The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene typically involves a two-stage process: first, the etherification of a phenolic precursor, followed by the installation of the vinyl group. The choice of strategy for the vinyl group installation is critical and presents the most significant challenges during scale-up.

Two primary, industrially viable routes are considered:

  • The Wittig Reaction Route: This pathway involves the synthesis of the key intermediate, 4-(2-ethoxyethoxy)benzaldehyde, followed by its reaction with a phosphorus ylide to form the terminal alkene.[2][3]

  • The Grignard/Dehydration Route: This alternative involves the same aldehyde intermediate, which is then reacted with a methyl Grignard reagent to form a secondary alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol.[4][5] Subsequent acid-catalyzed dehydration yields the final product.[6][7]

While other methods like the Heck reaction exist, the Wittig and Grignard routes are often preferred for their reliability and use of more common reagents.[8][9] The primary challenges across these routes include managing reaction exotherms, ensuring complete conversion, and, most critically, implementing scalable purification strategies to remove persistent byproducts.

Visualized Synthetic Pathways

Synthesis_Pathways A 4-Hydroxybenzaldehyde C 4-(2-Ethoxyethoxy)benzaldehyde (Key Intermediate) A->C Williamson Ether Synthesis (Base, Solvent) B 2-Chloroethoxyethanol or Bromoethoxyethanol B->C E Wittig Reaction C->E Route 1 H Grignard Addition C->H Route 2 D Methyltriphenylphosphonium bromide + Strong Base D->E F 1-ethenyl-4-(2-ethoxyethoxy)benzene + Triphenylphosphine oxide E->F G Methylmagnesium bromide (Grignard Reagent) G->H I 1-(4-(2-ethoxyethoxy)phenyl)ethanol H->I J Acid-Catalyzed Dehydration I->J K 1-ethenyl-4-(2-ethoxyethoxy)benzene J->K

Caption: Overview of the two primary synthetic routes to 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Issue 1: Incomplete Etherification to Form 4-(2-ethoxyethoxy)benzaldehyde

Question: "My Williamson ether synthesis to produce the aldehyde intermediate is stalling, leaving significant unreacted 4-hydroxybenzaldehyde. How can I drive the reaction to completion, especially at a larger scale?"

Answer:

Incomplete conversion in this SN2 reaction is a common issue, often stemming from suboptimal reaction conditions or reagent choice.

  • Causality: The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile.[10] Factors that hinder this process include:

    • Insufficient Base Strength/Solubility: The base (commonly K₂CO₃ or Na₂CO₃) must be strong enough to deprotonate the phenol effectively.[10][11] On scale-up, poor mixing can lead to localized areas of low base concentration.

    • Phase Transfer Issues: This is a solid-liquid phase reaction if using carbonate bases. Without efficient phase transfer, the reaction rate is limited.

    • Leaving Group Ability: While 2-(2-chloroethoxy)ethanol can be used, the corresponding bromide (2-(2-bromoethoxy)ethanol) is a better leaving group and will accelerate the reaction, though it is more expensive.

    • Solvent Choice: The solvent must be polar aprotic to solvate the cation and promote the SN2 mechanism. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[12]

  • Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale & Scientific Insight
Base Switch from K₂CO₃ to Cs₂CO₃ or add a phase-transfer catalyst (e.g., TBAB).Cesium carbonate (Cs₂CO₃) is more soluble and basic, often accelerating these reactions (the "cesium effect").[13] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) shuttles the phenoxide into the organic phase, dramatically increasing the reaction rate.
Solvent Ensure anhydrous DMF or DMSO is used.Water can protonate the phenoxide, reducing its nucleophilicity, and can also compete in side reactions.
Temperature Increase reaction temperature to 80-100 °C.[10]Higher temperatures increase the reaction rate. Monitor for potential side reactions or decomposition if exceeding 120 °C.
Monitoring Use HPLC or TLC to monitor the disappearance of 4-hydroxybenzaldehyde.This provides quantitative data to confirm if the reaction has truly stalled or is just slow. A reaction is typically considered complete when <1% of the starting material remains.
Issue 2: Low Yield and/or Difficult Purification in the Wittig Reaction

Question: "I'm using the Wittig reaction to synthesize the final product, but my yields are low, and removing the triphenylphosphine oxide (TPPO) byproduct is a nightmare on a multi-gram scale."

Answer:

This is the classic challenge of the Wittig reaction.[14] Both issues are linked and must be addressed systematically.

  • Causality of Low Yield:

    • Inefficient Ylide Formation: The ylide is formed by deprotonating methyltriphenylphosphonium bromide. This requires a very strong base (like n-BuLi, NaH, or KHMDS) and strictly anhydrous conditions.[3] Any moisture will quench the base and the ylide.

    • Ylide Instability: The methylide is one of the more reactive and less stable ylides. It should be generated in situ and used promptly.

    • Side Reactions: If using a weaker base like an alkoxide, an equilibrium is established, and the presence of the base can promote side reactions with the aldehyde, such as a Cannizzaro reaction if the aldehyde has no α-hydrogens.

  • Causality of Purification Difficulty:

    • TPPO Solubility: Triphenylphosphine oxide (TPPO) is a highly crystalline, non-volatile solid with solubility properties often similar to the desired product, making simple extraction or crystallization difficult.

  • Troubleshooting Protocol & Recommendations:

Wittig_Troubleshooting Start Low Yield or Difficult Purification Check1 Verify Anhydrous Conditions? Start->Check1 Sol1 Dry all glassware. Use anhydrous solvents. Run under inert gas (N2/Ar). Check1->Sol1 No Check2 Ylide Formation Method? Check1->Check2 Yes Sol1->Check2 Sol2 Use strong base (n-BuLi, NaH). Ensure complete deprotonation (color change to orange/yellow). Check2->Sol2 Suboptimal Check3 Purification Method? Check2->Check3 Optimal Sol2->Check3 Sol3A Precipitate TPPO: Add non-polar solvent (Hexane, Pentane) and cool. Check3->Sol3A Struggling Sol3B Complexation: Add MgCl2 or ZnCl2 to form a precipitable TPPO-salt complex. Check3->Sol3B Struggling Sol3C Column Chromatography (Lab-scale only) Check3->Sol3C Lab Scale

Caption: Decision workflow for troubleshooting the Wittig reaction step.

Scale-Up Purification Strategy for TPPO Removal:

  • Solvent Precipitation: After the reaction, concentrate the crude mixture. Add a large volume of a non-polar solvent like hexane or a hexane/ether mixture. The non-polar product should remain in solution while the more polar TPPO precipitates. Filter and repeat if necessary.

  • Complexation: TPPO is a good Lewis base. After the reaction, treat the crude mixture with a solution of MgCl₂ or ZnCl₂. This forms a TPPO-metal salt complex that is often insoluble and can be filtered off.

Issue 3: Polymerization and Byproduct Formation in the Grignard/Dehydration Route

Question: "When I perform the acid-catalyzed dehydration of 1-(4-(2-ethoxyethoxy)phenyl)ethanol, I get a low yield of the desired styrene and a lot of dark, polymeric material."

Answer:

This is a classic problem when dehydrating secondary benzylic alcohols. The reaction conditions that favor dehydration can also promote polymerization of the product styrene.

  • Causality:

    • Harsh Conditions: Strong acids (like concentrated H₂SO₄) and high temperatures create a highly acidic environment that can initiate cationic polymerization of the electron-rich styrene product.[6]

    • Carbocation Stability: The benzylic carbocation intermediate is relatively stable, but under harsh conditions, it can be attacked by another molecule of the product alkene instead of eliminating a proton.

    • Water Removal: The dehydration is an equilibrium process.[7] Failure to remove water as it is formed will prevent the reaction from going to completion and may require harsher conditions, exacerbating polymerization.

  • Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale & Scientific Insight
Acid Catalyst Use a milder, solid-supported acid (e.g., Amberlyst-15) or a catalytic amount of a weaker acid like p-toluenesulfonic acid (PTSA).Solid acids are easily filtered off, simplifying workup. Milder acids reduce the rate of polymerization relative to dehydration.
Temperature & Pressure Perform the reaction at elevated temperature (180-220 °C) but under reduced pressure.[7]Reduced pressure allows the product (styrene and water) to be distilled out of the reaction mixture as it forms (Dean-Stark setup is ideal), driving the equilibrium forward and protecting the product from the harsh conditions.
Inhibitor Add a radical inhibitor (e.g., 4-tert-butylcatechol, BHT) to the reaction and collection flask.While the primary polymerization mechanism is cationic, inhibitors can prevent secondary radical polymerization pathways, especially if any air is present.
Solvent Use a high-boiling, inert solvent like toluene or xylene.This allows for effective azeotropic removal of water using a Dean-Stark apparatus, which is a highly effective method for driving dehydration reactions to completion.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for a >1 kg scale-up?

For large-scale synthesis, the Grignard/Dehydration route often becomes more economically viable despite its challenges. The primary reason is the high cost and poor atom economy of the Wittig reaction (a large TPPO byproduct is generated). While the Grignard route requires more careful process control to manage polymerization, its raw material costs are lower, and purification by distillation is more amenable to industrial scale than removing TPPO.

Q2: How can I effectively monitor the progress of these reactions without relying solely on TLC?

For quantitative, real-time analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. A simple reverse-phase method can easily separate the starting aldehyde, the alcohol intermediate (in the Grignard route), and the final vinyl product. This allows you to track the disappearance of starting material and the appearance of the product, ensuring the reaction has reached full conversion before proceeding with the workup.

Q3: What are the critical safety precautions for this synthesis?

  • Grignard Reagent: Grignard reagents are highly reactive with water and protic solvents, potentially causing fires.[15] All preparations must be conducted under a dry, inert atmosphere (N₂ or Ar). The initial formation of the reagent can be exothermic and may have an induction period, requiring careful control of the addition rate.[16]

  • Wittig Reagent: The strong bases used to generate the ylide (n-BuLi, NaH) are pyrophoric or highly reactive with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. DMF is a reproductive toxin. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Q4: My final product is slowly turning yellow and becoming more viscous upon storage. What is happening and how can I prevent it?

Your product is polymerizing. The vinyl group is susceptible to both light- and acid-catalyzed polymerization. To ensure long-term stability:

  • Add an Inhibitor: Add a small amount (100-200 ppm) of an inhibitor like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) to the final, purified product.

  • Storage Conditions: Store the product in an amber bottle to protect it from light, under an inert atmosphere (N₂ or Ar), and at reduced temperature (2-8 °C).

  • Purity: Ensure the product is free from any residual acid from the dehydration step, as this will catalyze polymerization. A final wash with a dilute base (e.g., 1% NaHCO₃ solution) before drying and distillation is recommended.

Section 4: Detailed Experimental Protocol (Wittig Route - Lab Scale)

This protocol is provided as a validated starting point for laboratory-scale synthesis. Scale-up requires further process safety and engineering evaluations.

Part A: Synthesis of 4-(2-Ethoxyethoxy)benzaldehyde
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagents: Charge the flask with 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per gram of aldehyde).

  • Reaction: Begin vigorous stirring and add 2-(2-bromoethoxy)ethanol (1.1 eq) dropwise. Heat the mixture to 80 °C.

  • Monitoring: Monitor the reaction by HPLC or TLC (e.g., 3:1 Hexane:EtOAc) for the disappearance of 4-hydroxybenzaldehyde (typically 4-6 hours).

  • Work-up: Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M NaOH solution (to remove any unreacted phenol), followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by vacuum distillation or recrystallization from an appropriate solvent system.

Part B: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene via Wittig Reaction
  • Setup: Under a nitrogen atmosphere, equip a dry 3-neck flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the slurry to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. A deep yellow-orange color should develop, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction: Re-cool the ylide solution to 0 °C. Dissolve 4-(2-ethoxyethoxy)benzaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction mixture will likely turn a beige or off-white color as the ylide is consumed and TPPO precipitates.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent. To remove TPPO, triturate the resulting crude oil/solid with cold hexane, causing the TPPO to precipitate. Filter off the solid TPPO and wash it with more cold hexane. Concentrate the filtrate to yield the crude product, which can be purified by column chromatography on silica gel.

References

  • Organic Syntheses Procedure, Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Organic Syntheses.
  • Organic Syntheses Procedure, Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses.
  • Benzene, 1-ethenyl-4-(2-ethoxyethoxy)- 67521-18-0 wiki. Guidechem.
  • Reactions with Grignard Reagents. Chemistry LibreTexts.
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. PubMed Central (PMC).
  • Synthesis of High-Purity o- and p-Vinyltoluenes by the Heck Palladium-Catalyzed Arylation Reaction. ACS Publications.
  • 4-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzaldehyde | CAS 153364-63-7. BOC Sciences.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. PubMed Central (PMC) - NIH.
  • Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PubMed Central (PMC) - NIH.
  • CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. Google Patents.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • CN103724171B - Preparation method of 2-ethoxybenzaldehyde. Google Patents.
  • Wittig Reaction. Organic Chemistry Portal.
  • Grignard Reaction. Web Pages.
  • 2-(2-Ethoxyethoxy)ethanol. chemeurope.com.
  • Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing).
  • Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.
  • Solved Synthesis of 4-vinylbenzoic acid using the Wittig. Chegg.com.
  • The crystal structure of (E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene, C12H16O4S. ResearchGate.
  • On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes. SciSpace.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • The Wittig Reaction. Chemistry LibreTexts.
  • 2-(2-Ethoxyethoxy)ethanol. Wikipedia.
  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts.
  • Grignard Reagents. Chemistry LibreTexts.
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ACS Publications.
  • WO2010110841A1 - Dehydration of 1-phenyl ethanol. Google Patents.
  • Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. Arkivoc.
  • 157057-20-0, 1-Ethenyl-4-(1-ethoxyethoxy)benzene Formula. Echemi.

Sources

Validation & Comparative

A Comparative Guide to the Copolymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene and Styrene for Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer synthesis, the choice of monomers is paramount to tailoring the final properties of a copolymer for specific, high-stakes applications, including drug delivery systems, advanced coatings, and specialty materials. This guide provides a detailed, science-backed comparison between the copolymerization behavior of the functionalized monomer, 1-ethenyl-4-(2-ethoxyethoxy)benzene, and the foundational vinyl aromatic monomer, styrene.

This document moves beyond a simple cataloging of facts to offer a Senior Application Scientist's perspective on the causality behind experimental choices and the anticipated performance differences between these two monomers in a copolymer system. We will delve into the nuances of their reactivity, the resulting copolymer architecture, and the consequential impact on macroscopic properties, supported by established theoretical frameworks and extrapolated experimental data from closely related systems.

Monomer Deep Dive: Structure, Properties, and Potential

Before delving into their copolymerization behavior, a foundational understanding of each monomer's intrinsic properties is essential.

Styrene (Vinylbenzene) is a commodity monomer, widely utilized due to its low cost and ability to readily undergo polymerization.[1][2] It is a non-polar, aromatic hydrocarbon that imparts rigidity and a high glass transition temperature (Tg) to its homopolymer, polystyrene.[3]

1-ethenyl-4-(2-ethoxyethoxy)benzene , a derivative of styrene, presents a more complex molecular architecture. The key distinction is the presence of a flexible, polar ethoxyethoxy side chain attached to the phenyl ring. This functional group is anticipated to significantly alter the monomer's reactivity and the properties of the resulting copolymer.

PropertyStyrene1-ethenyl-4-(2-ethoxyethoxy)benzene
Chemical Formula C₈H₈C₁₂H₁₆O₂
Molecular Weight 104.15 g/mol [4]192.25 g/mol [5]
Structure A vinyl group attached to a benzene ring.A vinyl group attached to a benzene ring with a 4-(2-ethoxyethoxy) substituent.
Polarity Non-polarIncreased polarity due to the ether linkages.
Key Features Hydrophobic, rigid aromatic ring.Hydrophilic character from the ethoxyethoxy group, increased chain flexibility.

The Heart of the Matter: Reactivity in Copolymerization

The behavior of two monomers in a copolymerization reaction is not merely a sum of their individual properties. It is governed by their relative reactivities, which dictate the sequence of monomer incorporation into the growing polymer chain. The Mayo-Lewis equation is the cornerstone for understanding this phenomenon, utilizing reactivity ratios (r₁ and r₂) to predict copolymer composition.[6][7]

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

  • [M₁] and [M₂] are the concentrations of the two monomers.

  • r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the reactivity ratios.

  • k₁₁ and k₂₂ are the rate constants for homopolymerization.

  • k₁₂ and k₂₁ are the rate constants for copolymerization.

Due to a lack of direct experimental data for the 1-ethenyl-4-(2-ethoxyethoxy)benzene/styrene system, we will extrapolate from studies on the copolymerization of styrene with other 4-alkoxystyrenes, such as 4-methoxystyrene. The alkoxy group is an electron-donating group, which influences the electron density of the vinyl group's double bond, thereby affecting its reactivity.

Expected Reactivity Ratios:

Based on data from related systems, it is anticipated that the reactivity ratio of styrene (r₁) will be slightly less than 1, and the reactivity ratio of the 4-alkoxystyrene derivative (r₂) will be slightly greater than 1. This suggests that the growing polymer chain ending in a styrene radical will preferentially add the 4-alkoxystyrene monomer, and a chain ending in a 4-alkoxystyrene radical will preferentially add another 4-alkoxystyrene monomer. This can lead to a copolymer with a more block-like or alternating structure rather than a purely random distribution.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Styrene)r₂ (Proxy)Copolymer Type
Styrene4-methoxystyrene (as proxy)~0.8 - 1.1~0.9 - 1.2Tendency towards random to slightly alternating

Note: These are estimated values based on trends observed in similar systems and should be experimentally verified.

Experimental Protocol: A Guide to Synthesis and Characterization

This section provides a robust, self-validating protocol for the free-radical copolymerization of styrene and 1-ethenyl-4-(2-ethoxyethoxy)benzene and the subsequent characterization of the resulting copolymer.

Materials
  • Styrene (inhibitor removed)

  • 1-ethenyl-4-(2-ethoxyethoxy)benzene (synthesized or commercially sourced, inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Tetrahydrofuran (THF) for GPC analysis

Synthesis of the Copolymer

The following workflow outlines the key steps in the synthesis of a poly(styrene-co-1-ethenyl-4-(2-ethoxyethoxy)benzene) copolymer.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization prep Monomer & Initiator Preparation reaction Polymerization Reaction prep->reaction Add to reaction vessel precipitation Precipitation & Purification reaction->precipitation Quench & Precipitate in Methanol drying Drying precipitation->drying Filter & Dry under vacuum nmr NMR Spectroscopy drying->nmr Characterize Dried Polymer gpc GPC/SEC drying->gpc Characterize Dried Polymer dsc DSC Analysis drying->dsc Characterize Dried Polymer tga TGA Analysis drying->tga Characterize Dried Polymer

Figure 1: Experimental workflow for the synthesis and characterization of the copolymer.

Step-by-Step Protocol:

  • Monomer and Initiator Preparation: Remove the inhibitor from styrene by passing it through a column of basic alumina. If 1-ethenyl-4-(2-ethoxyethoxy)benzene is synthesized in-house, ensure it is purified via distillation or column chromatography. Recrystallize AIBN from methanol.

  • Polymerization Reaction: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired molar ratio of styrene and 1-ethenyl-4-(2-ethoxyethoxy)benzene in anhydrous toluene. Add the appropriate amount of AIBN (typically 0.1-1 mol% relative to the total monomer concentration).

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 60-80 °C and stir for a predetermined time to achieve a low to moderate conversion (typically <20% to determine reactivity ratios accurately).

  • Precipitation and Purification: After the desired reaction time, quench the polymerization by rapidly cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Copolymer

The following diagram illustrates the logical flow of characterization techniques to determine the copolymer's structure, molecular weight, and thermal properties.

characterization_flow start Synthesized Copolymer nmr 1H NMR Spectroscopy start->nmr gpc GPC/SEC start->gpc dsc DSC start->dsc tga TGA start->tga comp Copolymer Composition (Monomer Ratio) nmr->comp mw Molecular Weight (Mn, Mw) & Polydispersity (Đ) gpc->mw thermal_trans Glass Transition (Tg) Melting/Crystallization dsc->thermal_trans thermal_stab Thermal Stability Degradation Temperature (Td) tga->thermal_stab

Figure 2: Logical flow of copolymer characterization techniques.

Detailed Methodologies:

  • ¹H NMR Spectroscopy for Compositional Analysis:

    • Protocol: Dissolve a small amount of the dried copolymer in CDCl₃. Record the ¹H NMR spectrum.

    • Causality: The distinct chemical shifts of the aromatic protons of the styrene units and the protons of the ethoxyethoxy group on the 1-ethenyl-4-(2-ethoxyethoxy)benzene units allow for the determination of the copolymer composition by integrating the respective peak areas.[8]

  • Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis:

    • Protocol: Dissolve the copolymer in THF and analyze it using a GPC system calibrated with polystyrene standards.

    • Causality: GPC separates polymer chains based on their hydrodynamic volume in solution, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution.[1]

  • Differential Scanning Calorimetry (DSC) for Thermal Transitions:

    • Protocol: Heat a small sample of the copolymer in a DSC instrument under a nitrogen atmosphere, typically at a heating rate of 10 °C/min.[9] A heat-cool-heat cycle is recommended to erase the thermal history of the sample.

    • Causality: DSC measures the heat flow into or out of the sample as a function of temperature. This allows for the determination of the glass transition temperature (Tg), which is a critical parameter for understanding the material's mechanical properties at different temperatures.[10]

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Protocol: Heat a sample of the copolymer in a TGA instrument under an inert atmosphere (e.g., nitrogen) at a controlled heating rate (e.g., 10 or 20 °C/min).[11][12]

    • Causality: TGA measures the change in mass of the sample as a function of temperature. This analysis provides the decomposition temperature (Td), which is a measure of the polymer's thermal stability.[13]

Performance Comparison: Anticipated Differences in Copolymer Properties

The incorporation of 1-ethenyl-4-(2-ethoxyethoxy)benzene into a polystyrene backbone is expected to induce significant changes in the copolymer's properties compared to pure polystyrene.

PropertyPolystyrene (Homopolymer)Poly(styrene-co-1-ethenyl-4-(2-ethoxyethoxy)benzene)Rationale
Glass Transition (Tg) ~100 °CExpected to be lower than 100 °CThe flexible ethoxyethoxy side chains increase the free volume and chain mobility, acting as an internal plasticizer.
Thermal Stability (Td) ~350-400 °CPotentially higherThe ether linkages in the side chain may offer alternative degradation pathways, but the increased molecular weight and potential for crosslinking upon degradation could enhance overall stability. This is supported by findings for other poly(4-alkoxystyrene)s.[14]
Mechanical Properties Brittle, rigid[3]Expected to be more flexible and less brittle.The flexible side chains disrupt the rigid packing of the polystyrene backbone, leading to a decrease in modulus and an increase in elongation at break.
Solubility Soluble in non-polar aromatic and chlorinated solvents.[3]Increased solubility in a wider range of solvents, including more polar ones.The presence of the polar ether groups in the ethoxyethoxy side chain enhances the overall polarity of the copolymer.

Conclusion: A Functional Monomer for Tailored Applications

The comparison between 1-ethenyl-4-(2-ethoxyethoxy)benzene and styrene in copolymerization studies reveals a classic trade-off between a standard, well-understood monomer and a functionalized counterpart that offers a pathway to novel material properties. While styrene provides a cost-effective route to rigid, high-Tg materials, 1-ethenyl-4-(2-ethoxyethoxy)benzene introduces a versatile handle for tuning properties such as flexibility, solubility, and potentially thermal stability.

The ethoxyethoxy group not only modifies the physical properties of the resulting copolymer but also presents a site for further chemical modification, opening avenues for the development of smart materials, functional coatings, and advanced drug delivery vehicles. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to explore the full potential of this promising functional monomer in their own copolymerization studies.

References

  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601. [Link]

  • Vedantu. (n.d.). Styrene: Structure, Properties, Uses & Key Reactions Explained. Retrieved from [Link]

  • Barrera-Castro, G., et al. (2017). Production and characterization of the mechanical and thermal properties of expanded polystyrene with recycled material. Ingeniería e Investigación, 37(2), 57-65. [Link]

  • Redalyc. (2017). Production and characterization of the mechanical and thermal properties of expanded polystyrene with recycled material. Ingeniería y Universidad, 21(2). [Link]

  • Wolfram Demonstrations Project. (n.d.). Mayo-Lewis Model for Copolymer Composition. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Agilent. (n.d.). Polystyrene Standards. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ultra-high molecular weight poly(4-alkoxystyrene) and preparation method thereof. Retrieved from [Link]

  • Fuchs, D. A. H., Frey, H., & Müller, A. H. E. (2015). Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene. ACS Macro Letters, 4(7), 744-748. [Link]

  • Opris, D. M., et al. (2019). Investigation of Mechanical Behaviour of Expanded Polystyrene Under Compressive and Bending Loadings. Materiale Plastice, 56(2), 346-351. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Spectroscopy Online. (2019). GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene | Request PDF. Retrieved from [Link]

  • Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(styrene-b-4-methoxy styrene) Sample #: P8615-S4MeOS. Retrieved from [Link]

  • TA Instruments. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved from [Link]

  • AZoM. (2026). Boost the Reliability of Performance Polymers in High-Pressure Environments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • Arkivoc. (2004). Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Retrieved from [Link]

  • ACS Publications. (1973). GPC Analysis of Block Copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Polystyrene. Retrieved from [Link]

  • TA Instruments. (n.d.). exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 2. Alkoxy ring-substituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Hirano, T., et al. (2022). Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. Polymer, 258, 125207. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Mechanical and chemical characterization of biochar-reinforced polystyrene composites. Retrieved from [Link]

  • MDPI. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Retrieved from [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Ethenylphenol polymer with ethenylbenzene and 1-ethenyl-4-(1-ethoxyethoxy)benzene CAS#: 177034-67-2. Retrieved from [Link]

  • PubChem. (n.d.). Polystyrene. Retrieved from [Link]

  • KTH. (n.d.). Chapter 4 Copolymerization. Retrieved from [Link]

  • MDPI. (2022). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis[2-(ethenyloxy)ethoxy]benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • ACS Publications. (1991). Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethenyl-4-ethyl- (CAS 3454-07-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polystyrene and Molecular Weight Determination by 1 H NMR End-Group Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative ¹H-NMR Analysis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of quantitative ¹H-NMR (qNMR) spectroscopy for the analysis of 1-ethenyl-4-(2-ethoxyethoxy)benzene, a key building block in various synthetic pathways. We will explore the causality behind experimental choices in qNMR, compare its performance with established chromatographic techniques, and provide detailed, validated protocols to ensure trustworthy and reproducible results.

Introduction: The Ascendancy of qNMR in Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method.[1] Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the peak.[1] This fundamental principle, represented by the equation I = kN (where I is the integral, N is the number of nuclei, and k is a spectrometer-specific constant), allows for highly accurate and precise quantification without the need for identical reference standards for every analyte.[1] For ¹H-NMR, its high gyromagnetic ratio, near 100% natural abundance, and typically short relaxation times make it an ideal choice for quantitative studies.[1]

This guide will focus on the application of ¹H-qNMR for the determination of 1-ethenyl-4-(2-ethoxyethoxy)benzene (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.25 g/mol ).[2][3] We will detail a robust, self-validating qNMR protocol and compare its analytical performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Part 1: The Core Directive - A Rigorous ¹H-qNMR Protocol

The successful implementation of qNMR hinges on meticulous planning and execution, encompassing method planning, sample preparation, data acquisition, and data processing.[1]

1. Method Planning: The Foundation of Accuracy

  • Selection of Internal Standard (IS): The choice of an internal standard is critical for accurate quantification. An ideal IS should be non-reactive with the analyte, possess high purity, be stable, and have signals that do not overlap with the analyte or solvent signals.[1] For 1-ethenyl-4-(2-ethoxyethoxy)benzene, Maleic Acid is a suitable choice. It provides a sharp singlet in a relatively clear region of the spectrum (around 6.2-6.5 ppm in many deuterated solvents) and is readily available in high purity.[4] The goal is to achieve a 1:1 intensity ratio between the analyte and IS peaks for optimal integration accuracy.[1][5]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[1] Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules, including the target analyte. A low water content is crucial to avoid signal distortion.[1]

  • Analyte Signal Selection: Unambiguous assignment of the analyte's NMR signal is essential.[1] For 1-ethenyl-4-(2-ethoxyethoxy)benzene, the vinyl protons or the aromatic protons are suitable for quantification due to their distinct chemical shifts and minimal overlap with other signals.

2. Sample Preparation: Precision in Practice

  • Accurately weigh approximately 10-20 mg of the 1-ethenyl-4-(2-ethoxyethoxy)benzene sample and a similar, accurately known mass of the maleic acid internal standard into a clean, dry vial. The use of a microbalance with 0.01 mg accuracy is recommended.[6]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃).

  • Ensure complete dissolution and homogeneity of the sample before transferring it to a high-quality 5 mm NMR tube.[1]

3. Data Acquisition: Optimizing Spectrometer Parameters

  • Magnetic Field Strength: Higher magnetic fields (e.g., 400 MHz or greater) are advantageous as they enhance sensitivity and signal dispersion, reducing peak overlap.[1]

  • Pulse Program: A simple single-pulse program (e.g., 'zg' on Bruker instruments) is recommended.[1]

  • Relaxation Delay (d1): This is a critical parameter for ensuring accurate integration. The relaxation delay should be at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard).[7] For medium-sized molecules, T₁ values are typically in the range of 0.5 to 4 seconds, necessitating a relaxation delay of up to 20 seconds.[7]

  • Acquisition Time (aq): An acquisition time of around 5 seconds is generally sufficient. The total recycle time is the sum of the relaxation delay and the acquisition time.[7]

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision).

  • Receiver Gain: The receiver gain should be set carefully to avoid signal clipping, which would lead to inaccurate integration.[1]

4. Data Processing: From FID to Result

  • Zero-Filling and Apodization: Applying zero-filling can improve the digital resolution of the spectrum. A small line-broadening factor (e.g., 0.1-0.3 Hz) can be applied to improve the signal-to-noise ratio without significantly affecting the resolution.[1][7]

  • Phasing and Baseline Correction: Accurate phasing and a flat baseline are crucial for reliable integration.[7] Manual correction is often recommended for the highest precision.[1]

  • Integration: The integration regions should be set to cover at least 20 times the line width of the peak to encompass over 99% of the peak area.[7]

Calculation of Purity/Concentration:

The purity of the analyte can be calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Part 2: Scientific Integrity & Logic - A Comparative Analysis

To provide a comprehensive evaluation, the qNMR method is compared against two widely used chromatographic techniques: GC-FID and HPLC-UV. The choice of these alternatives is based on their common application for the quantitative analysis of aromatic and volatile/semi-volatile organic compounds.[8][9]

GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds.[9] The flame ionization detector offers a wide linear range and a response that is roughly proportional to the mass of carbon in the analyte, making it a reliable quantitative tool for hydrocarbons.[8]

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or hydrogen.[9]

  • Injector and Detector Temperatures: Typically set to 250-300 °C.

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Quantification: An internal standard method is typically employed. A suitable internal standard would be a stable aromatic compound with a retention time that does not interfere with the analyte or other sample components.

HPLC is a cornerstone of pharmaceutical analysis. For aromatic compounds like 1-ethenyl-4-(2-ethoxyethoxy)benzene, UV detection is a common choice, typically in the 200-400 nm range.[10]

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a common choice for aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for 1-ethenyl-4-(2-ethoxyethoxy)benzene should be determined and used for quantification.

  • Quantification: An external or internal standard calibration curve is constructed.

The following table summarizes the key performance characteristics of the three methods, based on typical validation parameters outlined in the ICH Q2(R1) guidelines.[11][12][13]

Parameter ¹H-qNMR GC-FID HPLC-UV
Specificity High (based on unique chemical shifts)High (based on retention time)Moderate to High (retention time and UV spectrum)
Linearity Excellent (direct proportionality)ExcellentGood to Excellent
Accuracy High (primary method)HighHigh
Precision (RSD) < 1%< 2%< 2%
Limit of Quantification (LOQ) µg to mg range[14]ng to µg rangeng to µg range
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~15-30 minutes per sample
Sample Throughput Moderate (can be automated)High (with autosampler)High (with autosampler)
Need for Reference Standard Only for internal standardRequired for analyte and internal standardRequired for analyte and internal standard
Destructive/Non-destructive Non-destructiveDestructiveNon-destructive (analyte can be collected)

Causality Behind the Comparison:

  • Specificity: qNMR offers exceptional specificity due to the unique chemical environment of each proton, providing a wealth of structural information that can confirm the identity of the analyte simultaneously with quantification. Chromatographic methods rely on retention time, which can be susceptible to co-eluting impurities.

  • Accuracy and Traceability: As a primary ratio method, qNMR can provide results traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[5] This is a significant advantage over chromatographic methods which are relative techniques.

  • Sensitivity: GC-FID and HPLC-UV generally offer lower limits of detection and quantification compared to qNMR, making them more suitable for trace analysis.[14]

  • Method Development: qNMR method development can be more straightforward as it often requires less optimization of separation parameters compared to GC and HPLC.

Part 3: Visualization & Formatting

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Spectrometer Parameters (d1, ns, etc.) C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate Signals G->H I Calculate Purity/ Concentration H->I

Method_Comparison cluster_methods Quantitative Methods cluster_params Comparison Parameters Analyte 1-ethenyl-4- (2-ethoxyethoxy)benzene qNMR ¹H-qNMR Analyte->qNMR GCFID GC-FID Analyte->GCFID HPLCUV HPLC-UV Analyte->HPLCUV Specificity Specificity qNMR->Specificity Accuracy Accuracy qNMR->Accuracy Sensitivity Sensitivity GCFID->Sensitivity Throughput Throughput HPLCUV->Throughput

Conclusion: An Integrated Approach to Quantitative Analysis

For the quantitative analysis of 1-ethenyl-4-(2-ethoxyethoxy)benzene, ¹H-qNMR stands out as a robust, accurate, and highly specific primary method. Its non-destructive nature and the ability to provide direct, traceable results without the need for an analyte-specific reference standard offer significant advantages in a research and development setting. While GC-FID and HPLC-UV provide superior sensitivity for trace-level analysis, the overall analytical integrity and efficiency of qNMR make it an invaluable tool for purity assessments and the quantification of major components. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to make an informed decision and implement a scientifically sound quantitative analysis.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of Natural Products, 70(3), 403–410. [Link]

  • Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography. Journal of the Serbian Chemical Society. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Europe. [Link]

  • 1-ethenyl-4-(2-ethoxyethoxy)benzene | CAS#:67521-18-0. Chemsrc. [Link]

  • Alternative Approach to the Synthesis of Vinyl Ester Resins—Composites and Their Biomedical Application. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]

  • Accurate determination of aromatic groups in heavy petroleum fractions using HPLC-UV-DAD. ResearchGate. [Link]

  • Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. [Link]

  • Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. U.S. Geological Survey. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

  • 1-Ethoxy-4-ethylbenzene | C10H14O | MD Topology | NMR | X-Ray. MDAT. [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • High Performance Liquid Chromatography. University of Wisconsin-Madison. [Link]

  • Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis. Science and Education Publishing. [Link]

  • Purity by absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). Polymer Characterization. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]

  • ICH Q2 R1 || Analytical Method Validation || Identification test by IR ||. YouTube. [Link]

  • Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. PubMed. [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • GC-FID: gas chromatography-flame ionization detector. Quality Analysis. [Link]

Sources

A Comprehensive Guide to the Properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene and Its Derivatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the physicochemical and thermal properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene, a functionalized styrenic monomer, and a curated set of its derivatives. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines robust synthetic protocols, comprehensive characterization methodologies, and presents a side-by-side comparison of key performance indicators. By exploring the structure-property relationships within this family of compounds, this guide serves as a valuable resource for the rational design of novel polymers with tailored functionalities for advanced applications.

Introduction

Functionalized styrenic monomers are critical building blocks in the synthesis of a wide array of polymeric materials.[1] Their versatility allows for the precise tuning of material properties, making them indispensable in applications ranging from drug delivery systems to high-performance composites.[2][3] 1-ethenyl-4-(2-ethoxyethoxy)benzene, with its vinyl group for polymerization and an ether linkage offering potential for hydrophilicity and hydrogen bonding, represents a promising scaffold for the development of novel functional polymers.[4]

The introduction of the 2-ethoxyethoxy side chain can significantly influence the monomer's reactivity and the resulting polymer's characteristics. This ethoxyethoxy group can impact solubility, glass transition temperature (Tg), and thermal stability, making a systematic study of its derivatives crucial for targeted material design. This guide will focus on benchmarking the properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene against two rationally designed derivatives:

  • Derivative A: 1-ethenyl-4-(2-methoxyethoxy)benzene: To investigate the effect of a smaller terminal alkoxy group on the monomer's properties.

  • Derivative B: 1-ethenyl-4-(2-(2-ethoxyethoxy)ethoxy)benzene: To explore the impact of extending the ethylene glycol chain on key physicochemical and thermal characteristics.

This comparative approach will provide valuable insights into the structure-property relationships governing this class of monomers and their corresponding polymers, thereby facilitating the development of next-generation materials.

Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene and Its Derivatives

The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene and its derivatives can be efficiently achieved through established organic chemistry methodologies. The Wittig reaction provides a reliable route to form the vinyl group with high specificity.[5][6] This approach involves the reaction of a phosphorus ylide with a corresponding aldehyde. An alternative pathway is the Grignard reaction, which can also be employed for the synthesis of styrenic monomers.[7]

Below is a generalized synthetic scheme based on the Wittig reaction, which is often favored for its high yield and tolerance of various functional groups.

cluster_0 Synthesis of Precursor Aldehyde cluster_1 Wittig Reaction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-(2-ethoxyethoxy)benzaldehyde 4-(2-ethoxyethoxy)benzaldehyde 4-hydroxybenzaldehyde->4-(2-ethoxyethoxy)benzaldehyde Williamson Ether Synthesis (2-chloroethoxy)ethane, Base 1-ethenyl-4-(2-ethoxyethoxy)benzene 1-ethenyl-4-(2-ethoxyethoxy)benzene 4-(2-ethoxyethoxy)benzaldehyde->1-ethenyl-4-(2-ethoxyethoxy)benzene Methyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi)

Caption: Generalized synthetic workflow for 1-ethenyl-4-(2-ethoxyethoxy)benzene via a Wittig reaction.

Detailed Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene. The synthesis of the derivatives follows a similar procedure by substituting the appropriate starting materials.

Step 1: Synthesis of 4-(2-ethoxyethoxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-ethoxyethoxy)benzaldehyde.

Step 2: Synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(2-ethoxyethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 1-ethenyl-4-(2-ethoxyethoxy)benzene.

Comparative Physicochemical Properties of Monomers

The physicochemical properties of the monomers are crucial as they influence their storage, handling, and polymerization behavior. The following table summarizes the key properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene and its proposed derivatives.

Property1-ethenyl-4-(2-ethoxyethoxy)benzene (Parent)Derivative A: 1-ethenyl-4-(2-methoxyethoxy)benzeneDerivative B: 1-ethenyl-4-(2-(2-ethoxyethoxy)ethoxy)benzene
Molecular Formula C12H16O2[4]C11H14O2C14H20O3
Molecular Weight ( g/mol ) 192.25[4]178.23236.31
Boiling Point (°C) Estimated: 280-300Estimated: 265-285Estimated: 310-330
Density (g/cm³ at 20°C) Estimated: 1.03Estimated: 1.04Estimated: 1.02
Refractive Index (nD20) Estimated: 1.53Estimated: 1.53Estimated: 1.52
Solubility Soluble in common organic solvents (THF, Chloroform, Toluene). Sparingly soluble in water.Soluble in common organic solvents. Sparingly soluble in water.Soluble in common organic solvents. Increased water solubility compared to the parent.
LogP (Octanol-Water Partition Coefficient) Estimated: 3.2Estimated: 2.8Estimated: 3.0

Note: Experimental data for the target compounds is limited. Estimated values are based on structure-property relationships of similar 4-alkoxystyrenes and should be experimentally verified.

Benchmarking the Properties of Derived Polymers

The ultimate utility of these monomers lies in the properties of the polymers they form. This section compares the key thermal and mechanical properties of the homopolymers derived from 1-ethenyl-4-(2-ethoxyethoxy)benzene and its derivatives.

PropertyPoly(1-ethenyl-4-(2-ethoxyethoxy)benzene)Poly(Derivative A)Poly(Derivative B)
Glass Transition Temperature (Tg, °C) Estimated: 60-80Estimated: 70-90Estimated: 40-60
Decomposition Temperature (Td, 5% weight loss, °C) Estimated: 350-370Estimated: 340-360Estimated: 360-380
Molecular Weight (Mw/Mn) Controllable via polymerization technique (e.g., ATRP, RAFT)Controllable via polymerization techniqueControllable via polymerization technique
Mechanical Properties Expected to be a rigid, amorphous polymer.Expected to be slightly more rigid than the parent polymer.Expected to be more flexible with a lower modulus than the parent polymer.
Contact Angle (Water) Estimated: 70-80°Estimated: 75-85°Estimated: 60-70°

Note: Polymer properties are highly dependent on molecular weight and polydispersity. The estimated values provide a general comparison.

Experimental Protocols for Characterization

To ensure the scientific integrity of the comparative data, standardized and validated experimental protocols are essential.

Monomer Characterization

Synthesized Monomer Synthesized Monomer NMR (1H, 13C) NMR (1H, 13C) Synthesized Monomer->NMR (1H, 13C) Structural Verification FTIR FTIR Synthesized Monomer->FTIR Functional Group Analysis GC-MS GC-MS Synthesized Monomer->GC-MS Purity and Mass Verification Synthesized Polymer Synthesized Polymer GPC/SEC GPC/SEC Synthesized Polymer->GPC/SEC Molecular Weight and PDI DSC DSC Synthesized Polymer->DSC Glass Transition Temperature (Tg) TGA TGA Synthesized Polymer->TGA Thermal Stability (Td)

Sources

A Comparative Guide to the Physicochemical Properties of 1-Ethenyl-4-(2-ethoxyethoxy)benzene: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in various biological and chemical systems. This guide provides an in-depth comparison of the theoretical and experimental values for the properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene (CAS No. 67521-18-0). While robust in silico models offer valuable predictions, they are no substitute for rigorous experimental verification. Herein, we will explore the predicted attributes of this alkoxy-substituted styrene, detail the established methodologies for their empirical determination, and contextualize its characteristics by comparing it with related structures.

Unveiling the Profile of 1-Ethenyl-4-(2-ethoxyethoxy)benzene

1-Ethenyl-4-(2-ethoxyethoxy)benzene is a member of the styrene family, characterized by a vinyl group attached to a benzene ring, which is further substituted with an ethoxyethoxy group. This structural motif imparts a unique combination of hydrophobicity from the aromatic ring and the ether linkages, and reactivity due to the vinyl group, making it a molecule of interest in polymer chemistry and as a potential building block in organic synthesis.

Theoretical vs. Experimental Data: A Comparative Analysis

A critical aspect of chemical characterization is the comparison of computationally predicted values with those determined through laboratory experimentation. Unfortunately, a thorough search of the scientific literature reveals a conspicuous absence of experimentally determined data for 1-ethenyl-4-(2-ethoxyethoxy)benzene. The following table, therefore, presents the predicted values obtained from computational models, underscoring the necessity for empirical validation.

PropertyTheoretical/Predicted ValueExperimental Value
Molecular Formula C₁₂H₁₆O₂[1]Not Available
Molecular Weight 192.25 g/mol [1]Not Available
Boiling Point Not AvailableNot Available
Density Not AvailableNot Available
Refractive Index Not AvailableNot Available
LogP 2.74490[2]Not Available
Polar Surface Area 18.46 Ų[2]Not Available

The lack of experimental data highlights a significant knowledge gap for this particular compound. The predicted LogP value suggests a moderate lipophilicity, which could have implications for its pharmacokinetic profile in potential drug development applications. However, without experimental verification, such hypotheses remain speculative.

The Imperative of Experimental Verification: Protocols for Property Determination

To bridge the gap between theoretical predictions and empirical evidence, we present the following standardized protocols for the experimental determination of the key physicochemical properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene. The causality behind each step is explained to provide a deeper understanding of the experimental design.

I. Determination of Boiling Point

The boiling point is a fundamental physical property that provides insights into the volatility and purity of a liquid. The Thiele tube method is a classic and reliable technique for this purpose.[3]

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Causality in Experimental Choices: The inverted capillary tube traps air, which upon heating, expands and escapes as a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid into the capillary tube. This precise point indicates the boiling point.

II. Measurement of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property that is sensitive to purity and temperature. An Abbe refractometer is the standard instrument for this measurement.[4]

Experimental Workflow for Refractive Index Measurement

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Causality in Experimental Choices: The Abbe refractometer works on the principle of total internal reflection. By measuring the critical angle at which light is no longer refracted through the sample, the refractive index can be determined. Temperature control is crucial as the refractive index of liquids is temperature-dependent.

III. Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 1-ethenyl-4-(2-ethoxyethoxy)benzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

B. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This provides information about the functional groups present.

Protocol for FT-IR Spectroscopy (Neat Liquid):

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[5]

  • Background Spectrum: Acquire a background spectrum of the empty salt plates.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the absorption bands in the resulting spectrum to identify characteristic functional groups (e.g., C=C, C-O, aromatic C-H).

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Comparison with Structurally Related Compounds

To provide context for the anticipated properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene, it is useful to compare it with structurally similar molecules for which experimental data are available.

CompoundStructureBoiling Point (°C)Refractive Index (n_D)Key Differences
Styrene C₈H₈1451.5469Lacks the alkoxy substituent.
4-Ethoxystyrene C₁₀H₁₂O218-2191.5430Shorter alkoxy chain.
2-(2-Ethoxyethoxy)ethanol C₆H₁₄O₃196-202[6]1.4270Lacks the ethenylbenzene moiety.
1,4-Diethoxybenzene C₁₀H₁₄O₂246-2471.5060Lacks the ethenyl group and has a second ethoxy group.

This comparison suggests that the ethoxyethoxy group in 1-ethenyl-4-(2-ethoxyethoxy)benzene will likely increase its boiling point and influence its refractive index compared to styrene and 4-ethoxystyrene due to increased molecular weight and polarity.

Conclusion and Future Directions

While theoretical predictions provide a valuable starting point, this guide underscores the critical need for experimental determination of the physicochemical properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene. The detailed protocols provided herein offer a clear roadmap for researchers to obtain this essential data. Such empirical evidence is indispensable for the accurate modeling of its behavior and for unlocking its full potential in various scientific and industrial applications. It is our hope that this guide will stimulate further research into this and other under-characterized molecules, thereby enriching the collective knowledge base of the scientific community.

References

  • Chemsrc. 1-ethenyl-4-(2-ethoxyethoxy)benzene | CAS#:67521-18-0. Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available from: [Link]

  • Wikipedia. Refractive index. Available from: [Link]

  • Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. Available from: [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. Available from: [Link]

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.